11-Methylheptadecanoyl-CoA
Description
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Properties
Molecular Formula |
C39H70N7O17P3S |
|---|---|
Molecular Weight |
1034.0 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-methylheptadecanethioate |
InChI |
InChI=1S/C39H70N7O17P3S/c1-5-6-7-13-16-27(2)17-14-11-9-8-10-12-15-18-30(48)67-22-21-41-29(47)19-20-42-37(51)34(50)39(3,4)24-60-66(57,58)63-65(55,56)59-23-28-33(62-64(52,53)54)32(49)38(61-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,49-50H,5-24H2,1-4H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54) |
InChI Key |
UFMIYRHXZWCBJD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Metabolic Gauntlet: An In-depth Technical Guide to the Catabolism of 11-Methylheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) represent a unique class of lipids that play significant roles in cellular membrane fluidity, signaling, and energy metabolism. Unlike their straight-chain counterparts, the presence of methyl branches along the acyl chain necessitates specialized enzymatic machinery for their complete catabolism. This technical guide provides a comprehensive overview of the putative metabolic pathway of 11-Methylheptadecanoyl-CoA, a long-chain BCFAs with a methyl group at an odd-numbered carbon. Drawing upon the established principles of fatty acid oxidation, this document outlines the anticipated enzymatic reactions, subcellular localization, and potential intermediates involved in its degradation. While direct experimental data for this compound is limited, this guide constructs a scientifically plausible pathway based on the known metabolism of other BCFAs, offering a valuable framework for future research and therapeutic development.
Core Concepts in Branched-Chain Fatty Acid Metabolism
The catabolism of fatty acids primarily occurs through β-oxidation, a cyclical process that sequentially shortens the acyl chain by two-carbon units, generating acetyl-CoA, FADH₂, and NADH. However, the presence of a methyl group can sterically hinder the enzymes of β-oxidation. The metabolic fate of a BCFAs is largely determined by the position of its methyl branch.
-
α-Oxidation: This pathway is crucial for the metabolism of fatty acids with a methyl group at the β-carbon (C3), such as phytanic acid.[1][2] α-oxidation removes a single carbon from the carboxyl end, thereby shifting the methyl group to the α-position in the subsequent intermediate, which can then enter the β-oxidation pathway.[1]
-
Peroxisomal β-Oxidation: Peroxisomes are essential for the initial breakdown of very long-chain fatty acids (VLCFAs) and BCFAs that are poor substrates for mitochondrial enzymes.[3][4][5] Peroxisomal β-oxidation differs slightly from the mitochondrial pathway and is not directly coupled to ATP synthesis.[6]
-
Mitochondrial β-Oxidation: This is the primary pathway for the breakdown of the majority of straight-chain fatty acids and the shorter-chain intermediates produced by peroxisomal β-oxidation.[3][6]
Given that the methyl group in this compound is located distant from the β-carbon, it is not expected to undergo α-oxidation. Instead, its metabolism is predicted to proceed through a series of β-oxidation cycles until the methyl branch is near the reactive end of the molecule.
The Putative Metabolic Pathway of this compound
The degradation of this compound is hypothesized to occur in both the peroxisomes and mitochondria, involving a series of β-oxidation cycles.
Step 1: Peroxisomal Chain Shortening
Due to its long-chain nature, this compound is likely initiated in the peroxisomes.[4][7] The initial cycles of β-oxidation would proceed as follows:
-
Oxidation: Acyl-CoA oxidase catalyzes the formation of a double bond between the α and β carbons, producing an enoyl-CoA and hydrogen peroxide (H₂O₂).[4]
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyacyl-CoA.[8]
-
Oxidation: Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding a ketoacyl-CoA and NADH.[8]
-
Thiolysis: Thiolase cleaves the ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA two carbons shorter than the original substrate.[8]
This process would repeat for several cycles in the peroxisome, shortening the carbon chain.
Step 2: Encountering the Methyl Branch and Subsequent Mitochondrial Metabolism
After several cycles of peroxisomal β-oxidation, the resulting shorter-chain methyl-branched acyl-CoA would be transported to the mitochondria for the completion of its degradation. The key challenge arises when the methyl group is near the β-carbon. In the case of this compound (an 18-carbon fatty acid with a methyl group at C11), after four cycles of β-oxidation, the resulting intermediate would be 3-Methylnonanoyl-CoA. The presence of the methyl group at the β-carbon would halt further conventional β-oxidation.
At this juncture, the pathway for odd-chain fatty acid degradation becomes relevant.[9] The final spiral of β-oxidation of an odd-chain fatty acid yields acetyl-CoA and propionyl-CoA.[3] Propionyl-CoA, a three-carbon molecule, can be converted to succinyl-CoA, an intermediate of the citric acid cycle, through a series of enzymatic reactions requiring biotin (B1667282) and vitamin B12.[10]
Therefore, the final steps for the metabolism of the 3-Methylnonanoyl-CoA intermediate are proposed to be:
-
One further round of β-oxidation would yield acetyl-CoA and a five-carbon intermediate, 3-Methylglutaryl-CoA.
-
The metabolism of 3-Methylglutaryl-CoA would likely proceed through pathways analogous to those for other branched-chain acyl-CoAs, ultimately yielding acetyl-CoA and propionyl-CoA.
The final products of the complete oxidation of this compound are therefore predicted to be multiple molecules of acetyl-CoA and one molecule of propionyl-CoA.
Mandatory Visualizations
Caption: Putative metabolic pathway of this compound.
Caption: General experimental workflow for studying fatty acid metabolism.
Quantitative Data Summary
| Parameter | Expected Value/Range | Method of Determination | References |
| Enzyme Kinetics (Acyl-CoA Dehydrogenases) | |||
| Km for branched-chain acyl-CoAs | µM range | Spectrophotometric or fluorescence-based enzyme assays | [11] |
| Vmax for branched-chain acyl-CoAs | Varies depending on enzyme and substrate | Spectrophotometric or fluorescence-based enzyme assays | [11] |
| Metabolite Concentrations | |||
| Intracellular Acyl-CoA esters | pmol/mg protein | HPLC-MS/MS | [4] |
| Acetyl-CoA | nmol/mg protein | Enzymatic assays or LC-MS/MS | [12] |
| Propionyl-CoA | pmol/mg protein | LC-MS/MS | [12] |
| Cellular Oxidation Rates | |||
| Rate of radiolabeled fatty acid oxidation | nmol/hr/mg protein | Scintillation counting of radiolabeled H₂O or CO₂ | [13][14] |
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Oxidation Assay Using Radiolabeled Substrate
This protocol is adapted from established methods for measuring fatty acid oxidation in cultured cells or tissue homogenates.[13][14]
Objective: To quantify the rate of oxidation of 11-Methylheptadecanoic acid.
Materials:
-
Cultured cells (e.g., hepatocytes, fibroblasts) or tissue homogenate
-
[1-¹⁴C]11-Methylheptadecanoic acid
-
Cell culture medium (e.g., DMEM)
-
Bovine serum albumin (BSA), fatty acid-free
-
L-carnitine
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Radiolabeled Substrate: Prepare a stock solution of [1-¹⁴C]11-Methylheptadecanoic acid complexed to BSA in cell culture medium.
-
Cell Culture and Incubation: Seed cells in multi-well plates and grow to confluence. On the day of the assay, replace the growth medium with the medium containing the radiolabeled substrate and L-carnitine.
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 1-3 hours).
-
Termination of Reaction: Stop the reaction by adding perchloric acid to the medium. This will precipitate proteins and release acid-soluble metabolites, including ¹⁴CO₂ trapped in the medium.
-
Separation of Products: Centrifuge the samples to pellet the precipitated protein. The supernatant contains the acid-soluble metabolites. To measure ¹⁴CO₂, a trapping agent can be used in a sealed system.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation as nmol of substrate oxidized per unit time per mg of protein.
Protocol 2: Analysis of Acyl-CoA Intermediates by HPLC-MS/MS
This protocol outlines the general steps for the extraction and analysis of acyl-CoA esters from biological samples.[4][12]
Objective: To identify and quantify the intermediates in the metabolic pathway of this compound.
Materials:
-
Cultured cells or tissue samples
-
Internal standards (e.g., odd-chain acyl-CoAs)
-
Extraction solvents (e.g., acetonitrile, isopropanol, water)
-
HPLC system with a C18 reverse-phase column
-
Tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Collection and Quenching: Rapidly harvest cells or tissue and quench metabolic activity, typically by flash-freezing in liquid nitrogen.
-
Extraction of Acyl-CoAs: Homogenize the samples in a cold extraction solvent containing internal standards. Centrifuge to remove cell debris.
-
Sample Cleanup: The supernatant containing the acyl-CoAs may require further purification, for example, by solid-phase extraction, to remove interfering substances.
-
HPLC Separation: Inject the extracted sample onto the HPLC system. Use a gradient elution program with a suitable mobile phase (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile) to separate the different acyl-CoA species based on their chain length and polarity.
-
MS/MS Detection and Quantification: The eluent from the HPLC is introduced into the mass spectrometer. Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target acyl-CoA intermediates. Quantify the analytes by comparing their peak areas to those of the internal standards.
Conclusion
The metabolic pathway of this compound is proposed to involve an initial series of β-oxidation cycles in the peroxisomes, followed by transport of the shortened, branched-chain acyl-CoA to the mitochondria for the completion of its degradation. The final products are anticipated to be acetyl-CoA and propionyl-CoA. This guide provides a robust theoretical framework and practical experimental approaches for the detailed investigation of this and other monomethyl branched-chain fatty acids. Further research utilizing the described methodologies will be crucial to definitively elucidate the enzymatic players, regulatory mechanisms, and physiological significance of this metabolic pathway, paving the way for a deeper understanding of lipid metabolism and the development of novel therapeutic strategies for metabolic disorders.
References
- 1. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Peroxisomal beta-oxidation and steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Mitochondrial beta-oxidation of 2-methyl fatty acids in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Molecule: A Technical Guide to the Discovery and Synthesis of 11-Methylheptadecanoyl-CoA and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the discovery and synthesis of the long-chain branched fatty acyl-CoA, 11-Methylheptadecanoyl-CoA. While specific literature on this precise molecule is scarce, this document provides a comprehensive overview of the broader class of methyl-branched fatty acyl-CoAs. By examining analogous compounds, this guide offers insights into the probable discovery context, synthetic methodologies, and potential biological significance of this compound. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development and lipid research, providing detailed experimental protocols and summarizing key quantitative data for structurally related molecules.
Introduction: The World of Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups on the carbon chain.[1] Unlike their straight-chain counterparts, BCFAs exhibit unique physicochemical properties, such as lower melting points and altered membrane fluidity, which contribute to their diverse biological roles.[2] They are found in various organisms, from bacteria to mammals, and are involved in a range of metabolic processes.[1] Methyl-branched fatty acids, a prominent subgroup of BCFAs, are known to play roles in bacterial membrane adaptation, chemical signaling, and have been investigated for their potential health benefits in humans.[2][3]
The study of specific long-chain methyl-branched fatty acyl-CoAs, such as this compound, is a niche yet potentially significant area of lipid research. These molecules are the activated forms of their corresponding fatty acids, primed for participation in various metabolic pathways, including energy production and lipid biosynthesis.
Discovery of Methyl-Branched Fatty Acyl-CoAs: A Historical Perspective
The discovery of methyl-branched fatty acids dates back to the mid-20th century, with initial identification in bacteria and ruminant fats. These discoveries were largely driven by advancements in gas chromatography and mass spectrometry, which enabled the separation and identification of these unique lipid structures. The subsequent identification of their activated forms, the acyl-CoAs, was a logical progression in understanding their metabolic fate.
While a specific discovery timeline for this compound is not documented in the available literature, it is reasonable to infer its discovery would follow the general trajectory of related compounds: initial identification of the parent fatty acid, 11-methylheptadecanoic acid, in a biological or synthetic sample, followed by the characterization of its coenzyme A derivative.
Synthesis of Methyl-Branched Fatty Acyl-CoAs
The synthesis of a specific molecule like this compound can be approached through two primary routes: chemical synthesis of the parent fatty acid followed by activation to its CoA ester, or through enzymatic synthesis.
Chemical Synthesis of the Parent Fatty Acid
The chemical synthesis of a long-chain methyl-branched fatty acid typically involves multi-step organic chemistry procedures. One common strategy is the use of Grignard reagents to introduce the methyl branch at the desired position on a long-chain aliphatic backbone.
Hypothetical Synthesis of 11-Methylheptadecanoic Acid:
A plausible synthetic route could involve the coupling of a Grignard reagent derived from 2-bromodecane (B1670051) with a suitable 7-carbon electrophile containing a protected carboxylic acid function. Subsequent deprotection and oxidation would yield the desired 11-methylheptadecanoic acid.
Activation to the Acyl-CoA
Once the parent fatty acid is obtained, it can be activated to its coenzyme A ester. This is typically achieved by reacting the fatty acid with coenzyme A in the presence of a suitable activating agent, such as a carbodiimide, or through enzymatic catalysis using an acyl-CoA synthetase.
Enzymatic Synthesis
Nature employs sophisticated enzymatic machinery for the biosynthesis of branched-chain fatty acids. This process typically starts from branched-chain amino acids like valine, leucine, and isoleucine, which are converted to their corresponding α-keto acids.[4] These α-keto acids then serve as primers for fatty acid synthase (FAS) systems, leading to the formation of branched-chain fatty acids.[4]
The biosynthesis of a mid-chain branched fatty acid like 11-methylheptadecanoic acid could potentially involve the incorporation of a methylmalonyl-CoA extender unit during fatty acid elongation.[5]
Quantitative Data for Representative Branched-Chain Fatty Acids
Due to the lack of specific data for this compound, the following table summarizes key properties of a structurally similar and well-documented branched-chain fatty acid, 16-methylheptadecanoic acid, and the related straight-chain heptadecanoyl-CoA. This data is provided to offer a comparative reference.
| Property | 16-Methylheptadecanoic Acid | Heptadecanoyl-CoA |
| PubChem CID | 21859[6] | 3082004[7] |
| Molecular Formula | C18H36O2[6] | C38H68N7O17P3S[7] |
| Molecular Weight | 284.5 g/mol [6] | 1020.0 g/mol [7] |
| IUPAC Name | 16-methylheptadecanoic acid[6] | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate[7] |
| Physical Description | - | - |
| Melting Point | - | - |
| Boiling Point | - | - |
| Solubility | - | - |
Experimental Protocols
The following are generalized protocols for the synthesis and analysis of long-chain branched fatty acids and their CoA esters, based on established methodologies in the field.
Protocol for Chemical Synthesis of a Methyl-Branched Fatty Acid (General)
-
Grignard Reagent Formation: React an appropriate alkyl halide (e.g., 2-bromoalkane for a methyl branch) with magnesium turnings in anhydrous ether to form the Grignard reagent.
-
Coupling Reaction: React the Grignard reagent with a suitable long-chain halo-ester (e.g., methyl 10-bromodecanoate).
-
Hydrolysis: Hydrolyze the resulting ester with a strong base (e.g., KOH) to yield the carboxylic acid.
-
Purification: Purify the final product using column chromatography on silica (B1680970) gel.
Protocol for Acyl-CoA Synthesis (General)
-
Dissolution: Dissolve the purified branched-chain fatty acid in an appropriate organic solvent.
-
Activation: Add an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an activated ester.
-
CoA Coupling: React the activated ester with coenzyme A lithium salt in a buffered aqueous solution.
-
Purification: Purify the resulting acyl-CoA using reverse-phase high-performance liquid chromatography (HPLC).
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of the fatty acid methyl ester (FAME) derivative to determine the position of the methyl branch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized fatty acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the analysis and quantification of the acyl-CoA.
Visualizing the Metabolic Context
To understand the potential biological roles of this compound, it is crucial to visualize the metabolic pathways in which it might be involved. The following diagrams, generated using the DOT language, illustrate the general biosynthesis of branched-chain fatty acids and their subsequent activation and metabolism.
Caption: General biosynthetic pathway of branched-chain fatty acids from amino acid precursors.
Caption: Activation and metabolic fate of branched-chain fatty acids.
Conclusion and Future Directions
While this compound remains a molecule with limited specific documentation, this technical guide provides a robust framework for its study by leveraging knowledge of its chemical class. The provided synthetic strategies and analytical protocols offer a starting point for researchers aiming to synthesize and characterize this and other novel branched-chain fatty acyl-CoAs. Future research should focus on the systematic identification of novel BCFAs in various biological systems and the elucidation of their specific enzymatic pathways and physiological functions. Such endeavors will undoubtedly expand our understanding of lipid metabolism and may unveil new therapeutic targets for a range of diseases.
References
- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 16-Methylheptadecanoic Acid | C18H36O2 | CID 21859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. heptadecanoyl-CoA | C38H68N7O17P3S | CID 3082004 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological significance of branched-chain acyl-CoAs.
An In-depth Technical Guide on the Biological Significance of Branched-Chain Acyl-CoAs
Abstract
Branched-chain acyl-Coenzyme A (BC-acyl-CoA) esters are pivotal intermediates derived from the catabolism of the essential branched-chain amino acids (BCAAs): leucine (B10760876), isoleucine, and valine. While historically viewed as simple metabolic conduits for energy production, emerging evidence has illuminated their profound and diverse roles in regulating cellular processes. BC-acyl-CoAs are not merely substrates for the tricarboxylic acid (TCA) cycle; they are critical signaling molecules and precursors for biosynthetic pathways, and their dysregulation is intimately linked to the pathophysiology of major metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and cancer. A significant aspect of their biological impact is the recently uncovered role in driving non-enzymatic, post-translational modifications of proteins through acylation. This guide provides a comprehensive overview of the metabolic fates, signaling functions, and pathophysiological implications of BC-acyl-CoAs, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers and drug development professionals.
Core Metabolic Functions of Branched-Chain Acyl-CoAs
The catabolism of BCAAs is initiated by a reversible transamination step catalyzed by branched-chain aminotransferases (BCATs), which converts them into their respective branched-chain α-keto acids (BCKAs).[1][2] The subsequent and rate-limiting step is the irreversible oxidative decarboxylation of BCKAs by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2][3] This reaction commits the carbon skeletons to degradation and generates the corresponding BC-acyl-CoA esters:
-
From Leucine: Isovaleryl-CoA
-
From Isoleucine: α-methylbutyryl-CoA
-
From Valine: Isobutyryl-CoA
These BC-acyl-CoAs are then channeled into distinct downstream pathways, acting as crucial nodes that connect amino acid metabolism with central energy and biosynthetic pathways.[2][4]
1.1. Contribution to Energy Production The carbon backbones of all three BCAAs ultimately contribute to the cellular energy pool by feeding into the TCA cycle.[5]
-
Isovaleryl-CoA (from leucine) is metabolized to acetyl-CoA and acetoacetate, classifying leucine as a strictly ketogenic amino acid.[2]
-
α-methylbutyryl-CoA (from isoleucine) is catabolized to produce both acetyl-CoA and propionyl-CoA (which is converted to succinyl-CoA), making isoleucine both ketogenic and glucogenic.[2]
-
Isobutyryl-CoA (from valine) is converted to propionyl-CoA and subsequently succinyl-CoA, an anaplerotic intermediate of the TCA cycle, rendering valine a glucogenic amino acid.[2][5]
During periods of high energy demand, such as fasting or prolonged exercise, BCAA catabolism is upregulated, particularly in skeletal muscle, to provide an alternative fuel source.[6]
1.2. Role in Biosynthesis Beyond their catabolic fate, BC-acyl-CoAs serve as important precursors for lipogenesis. In adipocytes, BCAA catabolism can contribute a significant portion of the lipogenic acetyl-CoA pool.[7][8] Furthermore, the propionyl-CoA derived from valine and isoleucine catabolism is the primary precursor for the synthesis of odd-chain fatty acids.[7] The loss of BCAA oxidation in adipose tissue has been shown to impair adipogenic differentiation and can contribute to ectopic lipid accumulation.[8][9]
Signaling and Pathophysiological Roles
Elevated circulating levels of BCAAs are strongly associated with metabolic diseases, including obesity, insulin resistance, and type 2 diabetes.[10] This association suggests that BCAAs or their catabolic intermediates, including BC-acyl-CoAs, act as metabolic signals that can disrupt cellular homeostasis when in excess.
2.1. Insulin Resistance and mTOR Signaling BCAAs, particularly leucine, are potent activators of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and metabolism.[] While acute activation is beneficial for processes like muscle protein synthesis, chronic mTORC1 activation by excess BCAAs can lead to feedback inhibition of insulin signaling, contributing to insulin resistance.[4][12] The accumulation of BCAA-derived metabolites, including acyl-CoAs and related acyl-carnitines in muscle and liver, is thought to induce mitochondrial stress and impair lipid metabolism, further exacerbating insulin resistance.[13][14]
2.2. Protein Acylation: An Emerging Mechanism A critical and recently appreciated function of acyl-CoAs is their role as donors for post-translational modifications of proteins.[15] The accumulation of specific BC-acyl-CoAs, such as propionyl-CoA and isobutyryl-CoA (derived from valine and isoleucine), can drive non-enzymatic acylation of lysine (B10760008) residues on a multitude of proteins, including histones.[16] This aberrant protein propionylation or butyrylation can alter protein function, stability, and localization.[16][17] In the context of inherited metabolic disorders where specific acyl-CoAs accumulate, this mechanism is thought to be a significant contributor to the disease pathophysiology.[16] This link between metabolic state (acyl-CoA levels) and the "acyl-proteome" represents a crucial area of investigation for understanding metabolic diseases.
2.3. Role in Cancer BCAA metabolism is frequently reprogrammed in various cancers. Tumor cells often exhibit increased BCAA uptake and catabolism to support their high metabolic demands for energy, protein synthesis, and lipid synthesis.[18][19] In some cancers, the expression of BCAA catabolic enzymes is suppressed, leading to BCAA accumulation which can activate mTORC1 signaling to promote tumor growth.[19] The specific roles of BC-acyl-CoAs in cancer are diverse, contributing to the pool of acetyl-CoA for histone acetylation and lipogenesis, which are critical for cancer cell proliferation and survival.[20][21]
References
- 1. mdpi.com [mdpi.com]
- 2. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 5. Branched‐chain amino acids differently modulate catabolic and anabolic states in mammals: a pharmacological point of view - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 12. Branched Chain Amino Acids: Beyond Nutrition Metabolism | MDPI [mdpi.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Aberrant protein acylation is a common observation in inborn errors of acyl-CoA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein lysine four-carbon acylations in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. The Emerging Role of Branched-Chain Amino Acids in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Endogenous Presence of 11-Methylheptadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of the endogenous presence of 11-Methylheptadecanoyl-CoA, a putative methyl-branched long-chain acyl-CoA. To date, the direct detection and quantification of this molecule in biological systems have not been explicitly reported in scientific literature. This document, therefore, serves as a roadmap for researchers, outlining a hypothetical biosynthetic pathway, detailed experimental protocols for detection and quantification, and a standardized format for data presentation. The methodologies described are based on established techniques for the analysis of other long-chain and branched-chain acyl-CoAs.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1][2] Long-chain acyl-CoAs are key substrates for beta-oxidation and are involved in various signaling pathways. Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoAs are also integral components of cellular lipids, particularly in bacteria, but are also found in mammals where they can influence membrane fluidity and cellular signaling.[3][4] The presence of a methyl group on the acyl chain, as in the case of this compound, suggests a biosynthetic origin related to branched-chain amino acid catabolism.
This guide provides the necessary theoretical and practical foundation to investigate the existence and potential physiological relevance of this compound.
Hypothetical Biosynthesis of this compound
The biosynthesis of monomethyl branched-chain fatty acids typically utilizes primers derived from the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine.[5] These branched-chain primers are then elongated by the fatty acid synthase (FAS) complex. We hypothesize that this compound is synthesized via a similar pathway, likely originating from a branched-chain amino acid. The "11-methyl" designation suggests an "iso" or "anteiso" structure, which arises from the use of isobutyryl-CoA (from valine), 2-methylbutyryl-CoA (from isoleucine), or isovaleryl-CoA (from leucine) as a primer for fatty acid synthesis.
Experimental Investigation Workflow
The investigation into the endogenous presence of this compound requires a systematic workflow encompassing sample collection, metabolite extraction, analytical detection, and data analysis.
Detailed Experimental Protocols
The following protocols are adapted from established methods for the analysis of long-chain acyl-CoAs and should be optimized for the specific tissue or cell type under investigation.
Sample Preparation and Acyl-CoA Extraction
This protocol is a composite of methods described for the extraction of long-chain acyl-CoAs from tissues.[6][7]
-
Tissue Collection and Quenching:
-
Excise tissue of interest (e.g., liver, adipose tissue, heart) as quickly as possible and immediately freeze-clamp in liquid nitrogen to quench all enzymatic activity.
-
Store samples at -80°C until extraction.
-
-
Homogenization and Extraction:
-
Weigh approximately 50-100 mg of frozen tissue and grind to a fine powder under liquid nitrogen using a mortar and pestle.
-
Transfer the powdered tissue to a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform (B151607):water or a solution of 100 mM KH2PO4, pH 4.9).
-
Homogenize the tissue thoroughly on ice.
-
For improved recovery, some protocols suggest the addition of an acyl-CoA-binding protein to the extraction buffer.[8]
-
-
Phase Separation and Collection:
-
Transfer the homogenate to a centrifuge tube.
-
Add an appropriate volume of solvent to induce phase separation (e.g., chloroform and water).
-
Vortex vigorously and centrifuge at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully collect the upper aqueous/methanolic phase, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous extract onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with a solvent of higher organic content, such as methanol or acetonitrile (B52724).
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% acetonitrile in water).
-
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.[1][9]
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity. The gradient should be optimized to achieve good separation of this compound from other acyl-CoAs.
-
Flow Rate: Typically in the range of 200-400 µL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the detection of acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for this compound.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-labeled palmitoyl-CoA) or an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) should be used for accurate quantification.
-
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison across different samples or experimental conditions.
Table 1: Template for Quantitative Data of this compound
| Sample ID | Tissue/Cell Type | Biological Replicate | Technical Replicate | This compound Concentration (pmol/mg protein) | Standard Deviation |
| Control_1 | Liver | 1 | 1 | ||
| Control_1 | Liver | 1 | 2 | ||
| Control_2 | Liver | 2 | 1 | ||
| Control_2 | Liver | 2 | 2 | ||
| Treatment_1 | Liver | 1 | 1 | ||
| Treatment_1 | Liver | 1 | 2 | ||
| Treatment_2 | Liver | 2 | 1 | ||
| Treatment_2 | Liver | 2 | 2 |
Conclusion
While the endogenous presence of this compound remains to be definitively established, this guide provides a robust framework for its investigation. The proposed biosynthetic pathway offers a starting point for exploring its metabolic origins, and the detailed experimental protocols provide the necessary tools for its detection and quantification. Successful identification and quantification of this novel acyl-CoA could open new avenues of research into branched-chain fatty acid metabolism and its potential role in health and disease.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathways influencing branched-chain acyl-CoA levels and explores potential biomarkers associated with their dysregulation. While direct research on 11-Methylheptadecanoyl-CoA is limited, this document extrapolates from the broader understanding of branched-chain fatty acid (BCFA) and branched-chain amino acid (BCAA) metabolism to identify promising avenues for biomarker discovery. We delve into the intricate signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for the quantification of relevant analytes. This guide serves as a foundational resource for researchers and drug development professionals investigating metabolic disorders and seeking to identify novel therapeutic targets and diagnostic markers.
Introduction: The Significance of Branched-Chain Acyl-CoAs
Branched-chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl branches on their carbon chain. In mammals, the primary source of endogenous BCFAs is the catabolism of the three essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. These amino acids are crucial for protein synthesis, energy metabolism, and various signaling pathways. The initial steps of BCAA catabolism lead to the formation of their respective α-keto acids (BCKAs) and subsequently to branched-chain acyl-CoA esters.
Emerging evidence has implicated dysregulated BCAA and BCFA metabolism in the pathophysiology of several metabolic diseases, including obesity, insulin (B600854) resistance, type 2 diabetes, and cardiovascular disease.[1][2][3][4] This has spurred significant interest in identifying reliable biomarkers that can reflect the activity of these metabolic pathways and serve as indicators of disease risk and progression. This guide will focus on the metabolic origins of branched-chain acyl-CoAs and the potential biomarkers that signal alterations in their upstream pathways.
The Branched-Chain Amino Acid Catabolic Pathway
The breakdown of BCAAs is a multi-step enzymatic process that occurs primarily in the mitochondria of various tissues, with the notable exception of the liver, which has low activity of the initial transaminase enzyme. The catabolic pathway can be summarized in three key stages:
-
Reversible Transamination: The first step is the transfer of the amino group from the BCAA to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferase (BCAT). This reaction produces the corresponding branched-chain α-keto acid (BCKA) and glutamate.
-
Irreversible Oxidative Decarboxylation: The BCKAs are then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is the rate-limiting step in BCAA catabolism and results in the formation of isovaleryl-CoA (from leucine), α-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine).[5][6]
-
Subsequent Oxidation: These branched-chain acyl-CoAs then undergo a series of reactions, including dehydrogenation, hydration, and thiolysis, ultimately yielding acetyl-CoA, propionyl-CoA, or succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized for lipogenesis.[6]
Diagram: Branched-Chain Amino Acid Catabolic Pathway
Caption: Catabolism of BCAAs to branched-chain acyl-CoAs.
Potential Biomarkers and Their Association with Metabolic Disease
Given that the levels of branched-chain acyl-CoAs are tightly linked to the catabolism of BCAAs, the most promising biomarkers are the upstream metabolites in this pathway. Alterations in the concentrations of BCAAs and BCKAs in circulation have been consistently associated with metabolic disorders.
Branched-Chain Amino Acids (BCAAs)
Elevated circulating levels of leucine, isoleucine, and valine are strongly associated with insulin resistance, obesity, and an increased risk of developing type 2 diabetes.[4][7] This is thought to be due to impaired BCAA catabolism, leading to their accumulation.
Branched-Chain α-Keto Acids (BCKAs)
BCKAs are the direct products of BCAA transamination. Recent studies suggest that BCKAs may be more sensitive indicators of metabolic dysfunction than BCAAs themselves. Elevated plasma levels of KIC, KMV, and KIV have been linked to nonalcoholic fatty liver disease (NAFLD) and insulin resistance.[8]
BCKA/BCAA Ratio
The ratio of circulating BCKAs to BCAAs can provide an index of BCAT activity. An altered ratio may reflect changes in the initial step of BCAA catabolism and has been shown to be associated with the severity of NAFLD.[8]
Quantitative Data Summary
The following table summarizes findings from a key study investigating the association of BCAA and BCKA metabolites with NAFLD in individuals with severe obesity.
| Biomarker | Association with Steatosis Grade (Odds Ratio [95% CI]) | Association with NASH (Odds Ratio [95% CI]) | p-value (Steatosis) | p-value (NASH) | Reference |
| α-Ketoisovalerate (KIV) | 1.2 [1.1–1.3] | 1.2 [1.1–1.3] | 1.1 × 10⁻⁴ | 4.0 × 10⁻⁴ | [8] |
| BCKA/BCAA Ratio | 1.5 [1.2–1.9] | 2.0 [1.5–2.7] | 2.9 × 10⁻⁴ | 3.0 × 10⁻⁶ | [8] |
NASH: Nonalcoholic steatohepatitis
Experimental Protocols
Accurate and reproducible quantification of BCAAs and BCKAs is crucial for their validation as biomarkers. The gold-standard method for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation for BCAA and BCKA Analysis from Plasma/Serum
Objective: To extract and derivatize BCAAs and BCKAs from plasma or serum for LC-MS/MS analysis.
Materials:
-
Plasma or serum samples
-
Internal standards (e.g., stable isotope-labeled BCAAs and BCKAs)
-
Acetonitrile (ACN)
-
O-phenylenediamine (OPA) solution (for BCKA derivatization)
-
Formic acid
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
Protocol:
-
Protein Precipitation:
-
To 50 µL of plasma/serum, add 200 µL of cold ACN containing the internal standards.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Derivatization of BCKAs (if required for the specific method):
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of OPA solution.
-
Incubate at 60°C for 20 minutes.
-
Add 50 µL of 0.1% formic acid in water to stop the reaction.
-
-
LC-MS/MS Analysis:
-
Transfer the final sample to an autosampler vial.
-
Inject a defined volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Use a suitable reverse-phase column for separation.
-
Employ a gradient elution with mobile phases typically consisting of water and ACN with formic acid.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the analytes and derivatization agent.
-
Diagram: Experimental Workflow for Biomarker Quantification
Caption: Workflow for BCAA and BCKA quantification.
Conclusion and Future Directions
The catabolism of branched-chain amino acids is a critical metabolic pathway with significant implications for human health. While direct evidence for the specific role and biomarker potential of this compound is currently lacking in the scientific literature, the broader field of BCAA and BCFA metabolism offers a wealth of opportunities for biomarker discovery. Circulating levels of BCAAs, and more specifically BCKAs and their ratio to BCAAs, have emerged as robust indicators of metabolic dysregulation, particularly in the context of insulin resistance and NAFLD.
Future research should focus on expanding the panel of quantified branched-chain acyl-CoAs and their derivatives in large clinical cohorts to identify novel and more specific biomarkers. The detailed experimental protocols and metabolic pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of metabolic diseases and to develop new diagnostic and therapeutic strategies. The investigation into the metabolism of specific, less common BCFAs such as 11-methylheptadecanoic acid may yet reveal unique biological functions and clinical relevance.
References
- 1. Beta-methyl[1-11C]heptadecanoic acid: a new myocardial metabolic tracer for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Pathogenic Impact of Fatty Acid-Binding Proteins in Parkinson’s Disease—Potential Biomarkers and Therapeutic Targets [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 15-Methylheptadecanoic acid | C18H36O2 | CID 4169198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eprints.bice.rm.cnr.it [eprints.bice.rm.cnr.it]
Methodological & Application
Detecting Branched-Chain Acyl-CoAs: An Application Note on the Mass Spectrometric Analysis of 11-Methylheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and signaling pathways. Branched-chain fatty acids and their corresponding acyl-CoAs are integral components of cellular lipids and are involved in various physiological and pathological processes. 11-Methylheptadecanoyl-CoA is a long-chain branched acyl-CoA whose precise quantification is crucial for understanding its metabolic fate and potential as a biomarker. This application note provides a detailed protocol for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principle of the Method
The method employs reversed-phase liquid chromatography to separate this compound from other cellular components and isomeric species. The separated analyte is then introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using selected reaction monitoring (SRM), which involves monitoring a specific precursor-to-product ion transition. Due to the inherent instability of acyl-CoA molecules, careful sample preparation and the use of an appropriate internal standard are critical for accurate and reproducible results.
Experimental Protocols
Materials and Reagents
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Ammonium hydroxide
-
Heptadecanoyl-CoA (or other suitable odd-chain acyl-CoA as internal standard)
-
This compound standard (if available, otherwise use a closely related branched-chain acyl-CoA for method development)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
Effective sample preparation is crucial for the successful analysis of acyl-CoAs, aiming to extract the analytes, remove interfering substances, and minimize degradation.
1. Tissue or Cell Homogenization:
- Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
- For cultured cells, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., 80% methanol in water) containing an internal standard (e.g., Heptadecanoyl-CoA at a final concentration of 1 µM).
2. Protein Precipitation and Extraction:
- Vortex the homogenate thoroughly to ensure complete cell lysis and protein precipitation.
- Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Collect the supernatant containing the acyl-CoAs.
3. Solid Phase Extraction (SPE) for Cleanup and Concentration (Optional but Recommended):
- Condition a C18 SPE cartridge with methanol followed by water.
- Load the supernatant onto the SPE cartridge.
- Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
- Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol).
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50% methanol in water with 10 mM ammonium acetate).
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 5% B and equilibrate
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Selected Reaction Monitoring (SRM) Transitions:
-
The precursor ion for this compound is its protonated form [M+H]⁺. The exact mass of this compound (C39H70N7O17P3S) needs to be calculated. Heptadecanoyl-CoA (C38H68N7O17P3S) has a molecular weight of approximately 1019.4 g/mol [1]. The addition of a methyl group (CH2) adds 14.01565 Da.
-
The most common fragmentation of acyl-CoAs is the neutral loss of the phosphopantetheine and adenosine (B11128) diphosphate (B83284) moiety, which corresponds to a loss of 507.3 Da[2].
-
Calculated Precursor Ion [M+H]⁺ for this compound: ~ m/z 1034.4
-
Product Ion: ~ m/z 527.1 (after neutral loss of 507.3)
-
Data Presentation
Quantitative data for the analysis of long-chain acyl-CoAs should be summarized for clarity. The following table presents typical performance characteristics for an LC-MS/MS method for a long-chain acyl-CoA. These values should be experimentally determined for this compound.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity (R²) | > 0.99 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Challenges in Branched-Chain Acyl-CoA Analysis
A significant challenge in the analysis of branched-chain acyl-CoAs is their differentiation from linear isomers. Standard collision-induced dissociation (CID) primarily results in the loss of the CoA moiety, providing little structural information about the acyl chain itself[3]. Therefore, the MS/MS spectra of this compound and its linear isomer, Stearoyl-CoA, would be very similar.
Chromatographic separation is key to distinguishing these isomers. Branched-chain fatty acids may have slightly different retention times on reversed-phase columns compared to their linear counterparts, often eluting slightly earlier. However, complete baseline separation can be challenging.
For unambiguous identification and localization of the methyl branch, more advanced mass spectrometry techniques may be required, such as:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Tandem Mass Spectrometry (MSⁿ): To induce further fragmentation of the acyl chain.
-
Alternative Fragmentation Techniques: Methods like radical-directed dissociation can provide more detailed structural information on the fatty acyl chain, but these are not yet standard in most laboratories[4].
Visualizations
Experimental workflow for the analysis of this compound.
References
- 1. heptadecanoyl-CoA | C38H68N7O17P3S | CID 3082004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling of branched-chain fatty acids via nitroxide radical-directed dissociation integrated on an LC-MS/MS workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-Methylheptadecanoyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Methylheptadecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in lipid metabolism. Accurate quantification of this and other long-chain acyl-CoAs in biological matrices is crucial for understanding various physiological and pathological processes. These molecules are key intermediates in fatty acid metabolism and are involved in cellular signaling.[1][2] This document provides detailed protocols for the sample preparation of this compound for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][3]
Metabolic Pathway of Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids like 11-methylheptadecanoic acid are derived from dietary sources, particularly ruminant meat and dairy products, or from the microbial degradation of phytol, the side chain of chlorophyll.[4] Due to the methyl branch, these fatty acids cannot be metabolized through the standard beta-oxidation pathway. Instead, they undergo alpha-oxidation, primarily within peroxisomes.[5][6] The initial step involves the activation of the fatty acid to its CoA ester, in this case, this compound. The alpha-oxidation pathway then proceeds to shorten the carbon chain by one carbon atom per cycle.
Caption: Metabolic activation and subsequent alpha-oxidation of this compound.
Sample Preparation Protocols
The accurate analysis of long-chain acyl-CoAs is challenging due to their low abundance and susceptibility to degradation. The following protocols outline effective methods for the extraction and purification of this compound from biological samples.
Protocol 1: Solid-Phase Extraction (SPE) following Liquid-Liquid Extraction
This is a robust method suitable for a variety of tissue types.
Experimental Workflow:
Caption: General workflow for the extraction and purification of long-chain acyl-CoAs.
Detailed Methodology:
-
Homogenization:
-
Extraction:
-
Add 5 mL of acetonitrile (B52724) to the homogenate.[7]
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Elution and Final Preparation:
-
Elute the acyl-CoAs with 1 mL of 25 mM ammonium (B1175870) acetate (B1210297) in methanol.[8]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 60% acetonitrile with 0.1% formic acid).
-
Protocol 2: Protein Precipitation Method
This is a simpler and faster method, suitable for cell pellets and less complex matrices.
Detailed Methodology:
-
Cell Lysis and Protein Precipitation:
-
For a cell pellet, add 200 µL of ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) containing an appropriate internal standard.[8]
-
Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation and Collection:
-
Centrifuge at 18,000 x g for 15 minutes at 4°C.[8]
-
Carefully transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.
-
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is a critical parameter for accurate quantification. The following table summarizes typical recovery rates reported for various extraction and purification methods.
| Method | Matrix | Analyte Class | Average Recovery (%) | Reference |
| Acetonitrile/Isopropanol Extraction with SPE | Rat Liver | Long-Chain Acyl-CoAs | 93-104 | [9] |
| Solid-Phase Extraction (SPE) | Rat Liver | Long-Chain Acyl-CoAs | 83-90 | [9] |
| Modified HPLC with SPE | Rat Tissues | Long-Chain Acyl-CoAs | 70-80 | [7] |
| UHPLC-MS/MS with SPE | Mouse Liver | Acyl-CoAs (C2-C20) | 90-111 | [10][11] |
Data Analysis
For quantitative analysis by LC-MS/MS, a stable isotope-labeled internal standard of a structurally similar long-chain acyl-CoA should be used to correct for matrix effects and variations in extraction efficiency. Calibration curves should be prepared by spiking known amounts of an this compound standard into a blank matrix.
Conclusion
The choice of sample preparation technique for this compound analysis depends on the sample matrix, the required sensitivity, and the available instrumentation. For complex tissue samples, a method involving liquid-liquid extraction followed by solid-phase extraction is recommended to ensure high purity and good recovery. For simpler matrices like cell pellets, a direct protein precipitation method can provide rapid and efficient extraction. The use of appropriate internal standards is essential for accurate and precise quantification by LC-MS/MS.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytanic acid: production from phytol, its breakdown and role in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytanic Acid Metabolism | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
- 8. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 9. login.medscape.com [login.medscape.com]
- 10. mdpi.com [mdpi.com]
- 11. Acyl-CoA synthetase 4 modulates mitochondrial function in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using 11-Methylheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Methylheptadecanoyl-CoA is a branched-chain acyl-CoA molecule. The metabolism of branched-chain fatty acids is crucial for various physiological processes, and its dysregulation has been implicated in several metabolic disorders. In vitro assays using this compound as a substrate are essential for elucidating the enzymatic pathways involved in its metabolism, identifying potential enzyme inhibitors or activators, and screening for therapeutic agents. These application notes provide an overview of the relevant metabolic pathway and detailed protocols for in vitro assays involving enzymes that likely process this compound.
Metabolic Context: Alpha-Oxidation of Branched-Chain Fatty Acids
Branched-chain fatty acids like phytanic acid, and presumably 11-methylheptadecanoic acid, are primarily metabolized through a process called alpha-oxidation, which occurs in the peroxisomes.[1][2] The presence of a methyl group on the beta-carbon of some branched-chain fatty acids prevents their breakdown via the typical beta-oxidation pathway.[1] Alpha-oxidation involves the removal of a single carbon from the carboxyl end of the fatty acid.[2]
The key enzyme in this pathway is phytanoyl-CoA 2-hydroxylase (PAHX) , an iron(II) and 2-oxoglutarate-dependent oxygenase.[3][4][5] This enzyme hydroxylates the alpha-carbon of the acyl-CoA substrate. The resulting 2-hydroxyacyl-CoA is then cleaved, and the fatty acid is shortened by one carbon, allowing it to proceed through beta-oxidation.
Relevant Enzymes for In Vitro Assays
Based on the known metabolism of branched-chain fatty acids, the following enzymes are of primary interest for in vitro assays using this compound:
-
Acyl-CoA Synthetase (ACS): Before entering metabolic pathways, fatty acids must be activated by conversion to their CoA thioesters. Long-chain acyl-CoA synthetases (ACSLs) catalyze this ATP-dependent reaction.[6][7][8] The substrate specificity of different ACSL isoforms for branched-chain fatty acids can vary.
-
Phytanoyl-CoA 2-Hydroxylase (PAHX): This is the rate-limiting enzyme in the alpha-oxidation of phytanic acid and is the most likely candidate for the metabolism of this compound.[3][5]
-
Fatty Acid Synthase (FASN): While primarily involved in the synthesis of straight-chain fatty acids, FASN can also incorporate branched-chain starter and extender units to produce branched-chain fatty acids.[9][10]
Data Presentation
Currently, there is no specific quantitative data available in the literature for in vitro assays using this compound as a substrate. The following table provides representative kinetic data for relevant enzymes with other substrates to serve as a reference.
| Enzyme | Substrate | Km | Vmax | Source |
| Human ACSL6V1 | Oleic Acid | ~10 µM | Not specified | [6] |
| Human ACSL6V2 | Oleic Acid | ~10 µM | Not specified | [6] |
| Human ACSL6V1 | Docosahexaenoic Acid (DHA) | ~5 µM | Not specified | [6] |
| Human ACSL6V2 | Docosahexaenoic Acid (DHA) | ~1 µM | Not specified | [6] |
| Fungal Acyl-CoA Synthetase (CnAcs1) | Acetate | 2.1 ± 0.2 mM | 0.43 ± 0.01 µmol/min/mg | [11] |
| Fungal Acyl-CoA Synthetase (CnAcs1) | CoASH | 0.32 ± 0.03 mM | Not specified | [11] |
| Fungal Acyl-CoA Synthetase (CnAcs1) | ATP | 0.50 ± 0.04 mM | Not specified | [11] |
Experimental Protocols
Protocol 1: In Vitro Assay for Acyl-CoA Synthetase (ACS) Activity
This protocol is a general method for measuring the activity of ACS enzymes and can be adapted for use with 11-methylheptadecanoic acid. The assay is based on the quantification of the resulting acyl-CoA product by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Recombinant human ACSL enzyme
-
11-methylheptadecanoic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Triton X-100
-
HEPES buffer
-
Internal standard (e.g., a structurally similar acyl-CoA of a different chain length)
Procedure:
-
Reaction Mixture Preparation: Prepare the reaction mixture containing HEPES buffer, MgCl₂, KCl, Triton X-100, ATP, and CoA.
-
Enzyme Preparation: Dilute the recombinant ACSL enzyme to the desired concentration in an appropriate buffer.
-
Substrate Preparation: Prepare a stock solution of 11-methylheptadecanoic acid in a suitable solvent (e.g., ethanol).
-
Reaction Initiation: Add the 11-methylheptadecanoic acid substrate to the reaction mixture. Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the enzyme solution.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding ice-cold methanol containing the internal standard.
-
Sample Preparation for LC-MS/MS: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis: Analyze the formation of this compound by LC-MS/MS. The specific mass transitions for the parent and daughter ions of this compound and the internal standard will need to be determined.
-
Data Analysis: Quantify the amount of product formed by comparing the peak area of this compound to that of the internal standard. Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein).
Protocol 2: In Vitro Assay for Phytanoyl-CoA 2-Hydroxylase (PAHX) Activity
This protocol is adapted from assays developed for phytanoyl-CoA and is based on the measurement of 2-oxoglutarate conversion to succinate (B1194679), which is coupled to the hydroxylation of the acyl-CoA substrate.[5]
Materials:
-
Recombinant human PAHX enzyme
-
This compound (substrate)
-
2-oxoglutarate (co-substrate)
-
Iron(II) sulfate (B86663) (FeSO₄) (co-factor)
-
Ascorbate
-
Catalase
-
Dithiothreitol (DTT)
-
MOPS buffer
-
Perchloric acid
-
HPLC system for analysis of 2-oxoglutarate and succinate
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing MOPS buffer, ascorbate, catalase, and DTT.
-
Enzyme and Substrate Preparation: Prepare stock solutions of recombinant PAHX, this compound, 2-oxoglutarate, and FeSO₄.
-
Reaction Initiation: In a reaction vessel, combine the reaction mixture, this compound, and 2-oxoglutarate. Add the PAHX enzyme. Initiate the reaction by adding FeSO₄.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Sample Preparation: Centrifuge the terminated reaction to remove precipitated protein. Neutralize the supernatant with a potassium hydroxide (B78521) solution.
-
HPLC Analysis: Analyze the supernatant for the consumption of 2-oxoglutarate and the formation of succinate using an appropriate HPLC method.
-
Data Analysis: Calculate the amount of 2-oxoglutarate consumed, which corresponds to the amount of this compound hydroxylated. Determine the specific activity of the PAHX enzyme.
Visualizations
Caption: Proposed alpha-oxidation pathway for this compound.
Caption: General experimental workflow for in vitro enzyme assays.
References
- 1. byjus.com [byjus.com]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of the substrate-specific two-step catalysis of long chain fatty acyl-CoA synthetase dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mammalian Long-Chain Acyl-CoA Synthetases [ouci.dntb.gov.ua]
- 9. [PDF] Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Chromatographic Separation of 11-Methylheptadecanoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. As with many biologically active molecules, its different isomers can exhibit distinct biological activities and metabolic fates. Consequently, the ability to separate and quantify these isomers is crucial for research in areas such as metabolic disorders, drug development, and nutritional science. These application notes provide a detailed protocol for the chromatographic separation of this compound isomers using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The provided methods are based on established principles for the separation of long-chain and branched-chain acyl-CoAs and related molecules.
Experimental Protocols
Synthesis of this compound Standard
The synthesis of this compound is a prerequisite for developing and validating an analytical method. This is typically achieved through the synthesis of the corresponding fatty acid followed by its activation to the CoA thioester.
a) Synthesis of 11-Methylheptadecanoic Acid:
The synthesis of methyl-branched fatty acids can be accomplished through various organic synthesis routes. One common approach involves the use of methylmalonyl-CoA in enzymatic reactions with fatty acid synthase. Alternatively, chemical synthesis can be employed, for instance, through malonic ester synthesis or the use of organocuprate reagents to introduce the methyl branch at the desired position on a long-chain alkyl halide.
b) Conversion to this compound:
The synthesized 11-methylheptadecanoic acid is then converted to its coenzyme A thioester. A common method involves the activation of the fatty acid to a mixed anhydride, which then reacts with coenzyme A.
Protocol for Acyl-CoA Synthesis:
-
Dissolve 10 mg of 11-methylheptadecanoic acid in 1 mL of dry tetrahydrofuran (B95107) (THF).
-
Add 1.1 equivalents of N,N'-carbonyldiimidazole and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.
-
In a separate vial, dissolve 1.2 equivalents of Coenzyme A (lithium salt) in 1 mL of 100 mM sodium bicarbonate buffer (pH 8.0).
-
Add the acyl-imidazole solution dropwise to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4 hours.
-
The resulting this compound can be purified by solid-phase extraction (SPE) using a C18 cartridge.
Sample Preparation from Biological Matrices
For the analysis of this compound isomers from biological samples (e.g., cell lysates, tissue homogenates), a robust extraction protocol is necessary to isolate the acyl-CoAs and minimize matrix effects.
Protocol for Extraction:
-
Homogenize the tissue or cell pellet in a cold solution of 10% (w/v) trichloroacetic acid.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Wash the pellet with diethyl ether to remove lipids.
-
The acyl-CoAs can then be extracted from the pellet using a buffered solution (e.g., 2 M potassium hydroxide), followed by neutralization.
-
Further purification can be achieved using solid-phase extraction with a mixed-mode or C18 cartridge.
UPLC-MS/MS Method for Isomer Separation
The separation of this compound isomers can be achieved by reversed-phase chromatography. The following method is adapted from established protocols for long-chain and branched-chain acyl-CoAs and their derivatives.[1]
Instrumentation:
-
UPLC System: A high-pressure binary solvent delivery system with a temperature-controlled column compartment and autosampler.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column with a particle size of ≤ 2 µm is recommended for high-resolution separation (e.g., Acquity UPLC CSH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for this compound would need to be determined by infusing the synthesized standard. A characteristic transition for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.
Data Presentation
The following table presents hypothetical quantitative data for the separation of two potential isomers of this compound. This data is illustrative and based on typical performance for the separation of similar long-chain branched acyl-CoA isomers. Actual retention times and resolution will vary depending on the specific isomers and the exact chromatographic conditions.
| Isomer | Retention Time (min) | Peak Width (sec) | Resolution (Rs) |
| Isomer 1 | 12.35 | 4.2 | - |
| Isomer 2 | 12.68 | 4.5 | 1.8 |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound isomers.
Logical Relationship of Method Development
Caption: Key parameters for optimizing the separation of acyl-CoA isomers.
References
Application Notes and Protocols for Tracing 11-Methylheptadecanoyl-CoA Metabolism Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
11-Methylheptadecanoyl-CoA is a saturated fatty acyl-CoA with a methyl branch. The metabolism of branched-chain fatty acids is distinct from that of straight-chain fatty acids and is of significant interest in various physiological and pathological states. Dysregulation of branched-chain fatty acid metabolism has been implicated in several metabolic disorders. Stable isotope tracing is a powerful technique to elucidate the metabolic fate of this compound in biological systems. By introducing a stable isotope-labeled version of 11-methylheptadecanoic acid, researchers can track its incorporation into downstream metabolites, quantify metabolic fluxes, and identify key enzymatic steps and pathways. This approach offers high sensitivity and specificity, providing valuable insights for drug development and disease mechanism studies.
Principle of the Method
Stable isotope tracing of this compound metabolism involves the administration of 11-methylheptadecanoic acid labeled with stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), to a biological system (e.g., cell culture, animal model). The labeled fatty acid is then metabolized by the cells, and the stable isotopes are incorporated into various downstream metabolites.
Mass spectrometry (MS) is the primary analytical technique used to detect and quantify the labeled metabolites. By measuring the mass shift and the isotopic enrichment in different molecular species, it is possible to trace the metabolic pathways of this compound. This allows for the determination of its contribution to various metabolic pools, including its breakdown products and its incorporation into complex lipids.
Applications
-
Metabolic Pathway Elucidation: Tracing the flow of labeled carbons from this compound through various metabolic pathways, such as alpha- and beta-oxidation.
-
Enzyme Activity Assessment: Investigating the activity of key enzymes involved in branched-chain fatty acid metabolism, such as phytanoyl-CoA hydroxylase.
-
Drug Discovery and Development: Evaluating the effect of drug candidates on the metabolism of this compound and identifying potential therapeutic targets.
-
Disease Research: Studying the role of this compound metabolism in the pathophysiology of metabolic diseases.
Experimental Protocols
Protocol 1: In Vitro Tracing of this compound Metabolism in Cultured Cells
1. Materials:
-
Cell line of interest (e.g., hepatocytes, adipocytes)
-
Cell culture medium and supplements
-
Stable isotope-labeled 11-methylheptadecanoic acid (e.g., [U-¹³C₁₈]-11-methylheptadecanoic acid)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Solvents for extraction (e.g., methanol, chloroform, isopropanol)
-
Internal standards for mass spectrometry
-
Phosphate-buffered saline (PBS)
2. Preparation of Labeled Fatty Acid Stock Solution:
-
Dissolve the stable isotope-labeled 11-methylheptadecanoic acid in ethanol (B145695) to create a concentrated stock solution.
-
To prepare the working solution, complex the labeled fatty acid with fatty acid-free BSA in the cell culture medium. The final concentration will depend on the specific experimental design.
3. Cell Culture and Labeling:
-
Seed the cells in appropriate culture plates and grow them to the desired confluency.
-
Remove the growth medium and wash the cells with PBS.
-
Add the cell culture medium containing the stable isotope-labeled 11-methylheptadecanoic acid-BSA complex.
-
Incubate the cells for a specific time course (e.g., 0, 1, 4, 12, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.
4. Metabolite Extraction:
-
After the incubation period, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex the samples and centrifuge at high speed to pellet the protein and cell debris.
-
Collect the supernatant containing the metabolites for MS analysis.
5. Mass Spectrometry Analysis:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).
-
Develop an LC-MS method to separate and detect this compound and its potential downstream metabolites.
-
Use tandem mass spectrometry (MS/MS) to confirm the identity of the metabolites and to quantify the isotopic enrichment.
Protocol 2: In Vivo Tracing of this compound Metabolism in Animal Models
1. Materials:
-
Animal model (e.g., mice, rats)
-
Stable isotope-labeled 11-methylheptadecanoic acid
-
Vehicle for administration (e.g., corn oil)
-
Anesthesia and surgical tools (if required)
-
Blood collection tubes
-
Tissue collection tools and liquid nitrogen
2. Administration of Labeled Fatty Acid:
-
Prepare a formulation of the stable isotope-labeled 11-methylheptadecanoic acid in a suitable vehicle.
-
Administer the labeled fatty acid to the animals via an appropriate route (e.g., oral gavage, intravenous injection). The dosage and administration route will depend on the experimental goals.
3. Sample Collection:
-
At different time points after administration, collect blood samples.
-
At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle).
-
Immediately freeze the tissue samples in liquid nitrogen to quench metabolism.
4. Sample Preparation:
-
Plasma: Separate plasma from the blood samples by centrifugation.
-
Tissues: Homogenize the frozen tissues in an appropriate extraction solvent.
-
Perform metabolite extraction from plasma and tissue homogenates as described in the in vitro protocol.
5. Mass Spectrometry Analysis:
-
Analyze the extracted metabolites from plasma and tissues using LC-MS/MS.
-
Quantify the concentration and isotopic enrichment of this compound and its metabolites in each sample.
Data Presentation
Quantitative data from stable isotope tracing experiments should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Hypothetical Isotopic Enrichment of this compound and its Metabolites in Cultured Hepatocytes.
| Metabolite | Time (hours) | Isotopic Enrichment (%) - Control | Isotopic Enrichment (%) - Treatment X |
| This compound | 1 | 95.2 ± 3.1 | 94.8 ± 2.9 |
| 4 | 85.6 ± 4.5 | 75.1 ± 5.2 | |
| 12 | 60.3 ± 6.2 | 40.7 ± 4.8 | |
| 2-Hydroxy-11-methylheptadecanoyl-CoA | 1 | 5.1 ± 0.8 | 3.2 ± 0.5 |
| 4 | 15.8 ± 2.1 | 8.9 ± 1.5 | |
| 12 | 25.4 ± 3.3 | 15.6 ± 2.4 | |
| Pristanoyl-CoA (from α-oxidation) | 1 | 1.2 ± 0.3 | 0.8 ± 0.2 |
| 4 | 5.7 ± 0.9 | 3.1 ± 0.6 | |
| 12 | 12.3 ± 1.8 | 7.5 ± 1.1 | |
| Acetyl-CoA (from β-oxidation) | 1 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| 4 | 2.1 ± 0.4 | 1.2 ± 0.3 | |
| 12 | 5.8 ± 0.9 | 3.4 ± 0.6 |
Visualizations
Metabolic Pathway of this compound
The metabolism of branched-chain fatty acids like 11-methylheptadecanoic acid can be hindered in the standard beta-oxidation pathway due to the methyl group. In such cases, the alpha-oxidation pathway in peroxisomes is activated.
Caption: Alpha-oxidation pathway of this compound in the peroxisome.
Experimental Workflow
The following diagram illustrates the general workflow for a stable isotope tracing experiment to study this compound metabolism.
Caption: Workflow for tracing this compound metabolism.
Application Notes & Protocols: Development of Antibodies Targeting 11-Methylheptadecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
11-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA molecule. While the precise biological role of this specific molecule is an active area of research, branched-chain fatty acids and their CoA esters are known to be integral components of cellular lipids and can act as precursors for signaling molecules.[1] The ability to specifically detect and quantify this compound is crucial for elucidating its function in metabolic pathways and its potential role in disease.
These application notes provide a comprehensive guide to the development of specific antibodies against this compound. Due to its low molecular weight, this compound is a hapten and requires conjugation to a larger carrier protein to become immunogenic.[2][3] This document outlines the protocols for hapten design and synthesis, immunogen preparation, antibody production, and subsequent characterization.
Hapten Design and Immunogen Preparation
To elicit an immune response, the small molecule this compound (the hapten) must be covalently linked to a larger, immunogenic carrier protein.[4][5] The design of the hapten and the conjugation strategy are critical for generating antibodies with high specificity and affinity.
Hapten Synthesis Strategy
The goal is to synthesize a derivative of 11-methylheptadecanoic acid that incorporates a linker with a reactive group for protein conjugation, while exposing the unique methyl-branched structure as the primary epitope. The Coenzyme A portion is too large and common to be a specific epitope, so the fatty acid itself is the target. A linker is attached to the carboxylic acid group of the fatty acid.
Protocol 1: Synthesis of 11-Methylheptadecanoic Acid Linker-Hapten
-
Activation of Carboxyl Group: Dissolve 11-methylheptadecanoic acid in a suitable organic solvent (e.g., N,N-Dimethylformamide - DMF).
-
Add a molar excess of N-Hydroxysuccinimide (NHS) and a water-soluble carbodiimide (B86325) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6][7]
-
Stir the reaction at room temperature for 4-6 hours to form the NHS-ester of the fatty acid.
-
Linker Attachment: Add a bifunctional linker with a terminal amine group and a protected carboxyl group (e.g., N-Boc-6-aminohexanoic acid) to the reaction mixture.
-
Allow the reaction to proceed overnight at room temperature to form an amide bond between the fatty acid and the linker.
-
Deprotection: Remove the Boc protecting group from the linker's terminal carboxyl group using trifluoroacetic acid (TFA).
-
Purification: Purify the final hapten (11-Methylheptadecanoyl-linker-COOH) using reverse-phase high-performance liquid chromatography (HPLC).
-
Confirm the structure and purity of the hapten using mass spectrometry and NMR spectroscopy.
Conjugation of Hapten to Carrier Proteins
Keyhole Limpet Hemocyanin (KLH) is used for generating the immunogen due to its high immunogenicity, while Bovine Serum Albumin (BSA) is used for creating the coating antigen for screening assays to avoid selecting antibodies that recognize the carrier protein.[4][]
Protocol 2: EDC/NHS Conjugation of Hapten to KLH and BSA
-
Carrier Protein Preparation: Dissolve the carrier protein (KLH or BSA) in 0.1M MES buffer (pH 4.7).
-
Hapten Activation: Dissolve the purified hapten and NHS in MES buffer. Add EDC to this solution and incubate for 15 minutes at room temperature to activate the hapten's carboxyl group.[9][10]
-
Conjugation Reaction: Add the activated hapten solution to the carrier protein solution. A typical molar ratio of hapten to protein is 20-40:1.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
Quenching: Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.
-
Purification: Remove unconjugated hapten and reaction byproducts by dialysis against phosphate-buffered saline (PBS) at 4°C with multiple buffer changes.
-
Characterization: Determine the hapten-to-protein conjugation ratio using MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a unique absorbance.[3]
Antibody Production and Screening
This section outlines the generation of polyclonal antibodies in rabbits. A similar strategy, followed by hybridoma technology, would be used for monoclonal antibody production.
Immunization
Protocol 3: Rabbit Immunization
-
Pre-immune Serum: Collect blood from the rabbit before the first immunization to obtain pre-immune serum, which will serve as a negative control.
-
Primary Immunization: Emulsify 0.5 mg of the 11-Methylheptadecanoyl-linker-KLH conjugate in an equal volume of Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.
-
Booster Immunizations: At 3-week intervals, boost the rabbit with 0.25 mg of the KLH conjugate emulsified in Incomplete Freund's Adjuvant (IFA).
-
Serum Collection: Collect blood samples (test bleeds) 10-14 days after each booster immunization to monitor the antibody titer.
Antibody Titer Screening by Indirect ELISA
An indirect, competitive ELISA is the preferred method for screening antibodies against small molecules.[11][12]
Protocol 4: Indirect Competitive ELISA
-
Plate Coating: Coat the wells of a 96-well microtiter plate with 100 µL/well of the 11-Methylheptadecanoyl-linker-BSA conjugate (1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubate for 1-2 hours at room temperature.[11]
-
Washing: Repeat the washing step.
-
Competitive Reaction: In a separate plate, prepare serial dilutions of the rabbit serum (from pre-immune and test bleeds). Add an equal volume of a standard solution of free 11-methylheptadecanoic acid (the competitor) or buffer alone. Incubate for 1 hour.
-
Incubation: Transfer 100 µL of the antibody/competitor mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG secondary antibody, diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Detection: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.
-
Read Absorbance: Measure the optical density (OD) at 450 nm using a microplate reader.
Data Presentation
The following tables present hypothetical data from the antibody development and characterization process.
Table 1: Hapten-Carrier Conjugation Results
| Conjugate ID | Hapten | Carrier Protein | Molar Ratio (Hapten:Protein) |
| Immunogen-01 | 11-Methylheptadecanoyl-Linker | KLH | 25:1 |
| CoatingAg-01 | 11-Methylheptadecanoyl-Linker | BSA | 18:1 |
Table 2: ELISA Titer Results for Rabbit Serum (Test Bleed 3)
| Serum Dilution | OD 450nm (Pre-immune) | OD 450nm (Immune) |
| 1:1,000 | 0.105 | 2.850 |
| 1:5,000 | 0.098 | 2.621 |
| 1:25,000 | 0.101 | 1.987 |
| 1:125,000 | 0.095 | 0.854 |
| 1:625,000 | 0.092 | 0.255 |
| 1:3,125,000 | 0.096 | 0.110 |
Table 3: Antibody Affinity Constants (Purified Polyclonal IgG)
| Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity Constant (KD) (M) |
| This compound | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 x 10⁻⁹ |
| Heptadecanoyl-CoA | 3.1 x 10³ | 1.8 x 10⁻³ | 5.8 x 10⁻⁷ |
| Palmitoyl-CoA | 1.5 x 10³ | 4.5 x 10⁻³ | 3.0 x 10⁻⁶ |
Antibody Characterization
Antibody Purification
The IgG fraction from the high-titer serum is purified using Protein A affinity chromatography.
Protocol 5: Protein A Affinity Chromatography
-
Serum Preparation: Dilute the rabbit serum 1:1 with binding buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Column Equilibration: Equilibrate a Protein A agarose (B213101) column with binding buffer.
-
Sample Loading: Load the diluted serum onto the column.
-
Washing: Wash the column with several column volumes of binding buffer until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound IgG using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.7). Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.5).
-
Buffer Exchange: Pool the antibody-containing fractions and perform a buffer exchange into PBS using dialysis or a desalting column.
-
Concentration Measurement: Determine the antibody concentration by measuring the absorbance at 280 nm (1 OD = ~0.7 mg/mL for rabbit IgG).
Affinity Measurement by Surface Plasmon Resonance (SPR)
The binding kinetics and affinity of the purified antibody are determined using an SPR-based biosensor, such as a Biacore system.[13][14]
Protocol 6: SPR Analysis
-
Chip Preparation: Covalently immobilize the 11-Methylheptadecanoyl-linker-BSA conjugate onto a CM5 sensor chip using standard amine coupling chemistry.[15]
-
Analyte Preparation: Prepare a series of dilutions of the purified antibody in running buffer (e.g., HBS-EP+).
-
Binding Assay: Inject the antibody dilutions over the sensor surface at a constant flow rate.
-
Data Collection: Monitor the association and dissociation phases in real-time.[13]
-
Regeneration: After each cycle, regenerate the sensor surface using a low pH solution (e.g., glycine-HCl, pH 2.0).
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[15][16]
Visualizations
Diagrams
Caption: Workflow for the development of antibodies against this compound.
Caption: EDC/NHS chemistry for hapten-carrier protein conjugation.
Caption: Hypothetical signaling role of branched-chain fatty acyl-CoAs (BCFAs).
References
- 1. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 6. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. seracare.com [seracare.com]
- 12. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 13. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 14. Using Biacore to measure the binding kinetics of an antibody-antigen interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Binding Affinity Measurement of Antibodies from Crude Hybridoma Samples by SPR [bio-protocol.org]
- 16. Binding Affinity Measurement of Antibodies from Crude Hybridoma Samples by SPR [en.bio-protocol.org]
Troubleshooting & Optimization
How to improve the stability of 11-Methylheptadecanoyl-CoA in solution?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 11-Methylheptadecanoyl-CoA in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a long-chain branched fatty acyl-CoA, is primarily influenced by three main factors:
-
Hydrolysis: The thioester bond in the acyl-CoA molecule is susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions, as well as by enzymatic activity from contaminating hydrolases.
-
Oxidation: Although this compound is a saturated fatty acyl-CoA and thus less prone to oxidation than its unsaturated counterparts, reactive oxygen species (ROS) in the solution can still lead to degradation over time.
-
Physical Instability: Long-chain fatty acyl-CoAs can be prone to aggregation and precipitation in aqueous solutions, especially at higher concentrations and lower temperatures.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial solubilization of the lyophilized powder, it is recommended to use a small amount of an organic solvent such as DMSO, ethanol, or methanol (B129727) before diluting with an aqueous buffer. However, for long-term storage and experimental use, aqueous buffers are common. Some researchers suggest that for long-chain unsaturated fatty acyl-CoAs, a mixture of water and dimethylsulfoxide (DMSO) can be used for stock solutions[1]. Given the long-chain nature of this compound, a similar approach may be beneficial. It is often best to prepare fresh solutions for each experiment to ensure reliability[1].
Q3: How should I store my this compound solutions to maximize stability?
A3: Proper storage is critical for maintaining the integrity of your this compound solutions. Here are the general guidelines:
-
Temperature: For short-term storage (hours to a few days), solutions can be kept on ice (0-4°C). For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or, for extended periods, at -80°C[2]. Avoid repeated freeze-thaw cycles.
-
pH: The optimal pH for storing acyl-CoA solutions is typically slightly acidic to neutral, in the range of 6.0 to 7.5, to minimize chemical hydrolysis of the thioester bond.
-
Inert Atmosphere: To prevent oxidation, it is advisable to flush the headspace of the storage vials with an inert gas like nitrogen or argon before sealing and freezing[2].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to hydrolysis or oxidation. | Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly at -80°C in single-use aliquots and for not more than one year[2]. Consider adding a low concentration of a reducing agent like DTT (1-5 mM) to your experimental buffer to minimize oxidation, but first verify its compatibility with your assay. |
| Precipitate forms in the solution upon thawing or during the experiment. | The concentration of this compound is above its critical micelle concentration (CMC), or the buffer conditions are not optimal for solubility. | Gently warm the solution to 37°C to aid in redissolving the precipitate. If the problem persists, consider lowering the concentration of your stock solution. The addition of a carrier protein, such as fatty acid-free bovine serum albumin (BSA), can help to improve solubility and stability in aqueous solutions. |
| High background signal in enzymatic assays. | Contamination of the this compound solution with free Coenzyme A (CoA) or free fatty acids due to hydrolysis. | Purify the this compound solution using techniques like solid-phase extraction or HPLC to remove contaminants. Always use high-purity starting materials for your experiments. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of lyophilized this compound in a microcentrifuge tube.
-
Initial Solubilization: Add a minimal volume of high-purity DMSO to dissolve the powder completely. For example, for 1 mg of the compound, start with 20-50 µL of DMSO.
-
Dilution: Dilute the DMSO solution with an appropriate aqueous buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0) to the desired final concentration. It is crucial to add the buffer slowly while vortexing to prevent precipitation.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Inert Gas Flushing: Flush the headspace of each aliquot with a gentle stream of nitrogen or argon gas for 10-15 seconds.
-
Storage: Immediately cap the tubes tightly and store them at -80°C.
Protocol 2: Quality Control of this compound Solution by HPLC
This protocol provides a general guideline for assessing the purity of your acyl-CoA solution.
-
Mobile Phase Preparation:
-
Mobile Phase A: 25 mM Ammonium Formate, pH 4.2.
-
Mobile Phase B: Methanol.
-
-
HPLC Column: A C18 reverse-phase column is suitable for this separation.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Gradient from 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: Gradient from 95% to 5% B
-
35-40 min: 5% B
-
-
Detection: UV detection at 260 nm (for the adenine (B156593) ring of CoA).
-
Analysis: The appearance of peaks other than the main this compound peak may indicate the presence of impurities such as free CoA or hydrolyzed fatty acid.
Visual Guides
References
Technical Support Center: Quantification of 11-Methylheptadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of 11-Methylheptadecanoyl-CoA.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow for this compound quantification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Inefficient Extraction: The branched-chain structure may affect solubility and extraction efficiency with standard protocols. Analyte Instability: Thioester bonds in acyl-CoAs are susceptible to degradation.[1] Suboptimal Ionization: The molecule may not ionize efficiently under the chosen mass spectrometry conditions. | Optimize Extraction: Test different solvent systems (e.g., varying ratios of acetonitrile, isopropanol, methanol). Ensure thorough homogenization of the sample.[2] Improve Stability: Work quickly and on ice during sample preparation.[1] Use extraction buffers with stabilizing acids like trichloroacetic acid.[1] Minimize freeze-thaw cycles. Adjust MS Parameters: Optimize spray voltage, gas flows, and collision energy. Test both positive and negative ionization modes, although positive mode is common for acyl-CoAs.[3] |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | Suboptimal pH: The charge state of the CoA moiety can affect its interaction with the stationary phase.[4] Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. | pH Adjustment: Carefully control the pH of the mobile phase. High pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) gradient has been shown to be effective for separating long-chain acyl-CoAs.[3] Ion-Pairing Agents: Consider the use of a volatile ion-pairing reagent like triethylamine (B128534) to improve peak shape, but be aware of potential ion suppression.[5] |
| High Variability in Quantitative Results | Lack of a Suitable Internal Standard: An ideal internal standard would be a stable isotope-labeled version of the analyte, which is likely not commercially available. Matrix Effects: Co-eluting substances from the biological matrix can enhance or suppress the ionization of the analyte.[6] | Select an Appropriate Internal Standard: Use an odd-chain fatty acyl-CoA that is not naturally present in the sample, such as heptadecanoyl-CoA (C17:0-CoA).[7] Minimize Matrix Effects: Improve sample cleanup, for example, by using solid-phase extraction (SPE).[3] Perform a matrix effect study by comparing the signal of a standard in solvent versus a post-extraction spiked sample. |
| Difficulty in Distinguishing from Isobaric Interferences | Co-eluting Isomers: Other fatty acyl-CoAs with the same nominal mass may be present in the sample. | High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to differentiate between compounds with the same nominal mass but different elemental compositions. Optimize Chromatography: Adjust the gradient and/or try a different column chemistry to achieve better separation of isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in quantifying this compound?
A1: A significant challenge is the likely absence of a commercially available, stable isotope-labeled internal standard for this compound. This makes it difficult to correct for analyte loss during sample preparation and for matrix effects during analysis.[6] Another key challenge is the inherent instability of the thioester bond in acyl-CoAs, which requires careful handling to prevent degradation.[1][8]
Q2: What type of internal standard should I use?
A2: In the absence of a stable isotope-labeled analog, the recommended approach is to use a structurally similar odd-chain fatty acyl-CoA that is not expected to be endogenously present in the sample.[7] Heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard for the analysis of long-chain fatty acyl-CoAs.[9]
Q3: What analytical technique is most suitable for the quantification of this compound?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying acyl-CoAs.[3] This technique allows for the separation of the analyte from other cellular components and its specific detection based on its mass-to-charge ratio and fragmentation pattern.
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: Confirmation should be based on a combination of retention time matching with a reference standard (if available) and the presence of characteristic fragment ions in the MS/MS spectrum. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[3][10]
Q5: Are there any special considerations for sample preparation?
A5: Yes. Due to the instability of acyl-CoAs, it is crucial to perform all sample preparation steps on ice and as quickly as possible.[1] The use of an acidic extraction buffer can help to stabilize the thioester bond.[1] Additionally, using glass vials instead of plastic can reduce the loss of CoA species.[8]
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol is an adapted method based on established procedures for long-chain acyl-CoA quantification.[3][7]
1. Sample Preparation (from cell culture)
-
Cell Lysis and Extraction:
-
Aspirate cell culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile:isopropanol:water 3:1:1 v/v/v) containing the internal standard (e.g., 10 pmol of C17:0-CoA).
-
Scrape the cells and transfer the lysate to a glass tube.
-
Homogenize the sample using a probe sonicator on ice.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Processing:
-
Collect the supernatant.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[2]
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to a glass autosampler vial.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion will be the [M+H]+ ion. The primary product ion will result from the neutral loss of the CoA moiety fragment (e.g., monitoring the transition to the fragment representing the acyl group or another characteristic fragment). A common neutral loss for acyl-CoAs is 507 Da.[3][10]
-
Internal Standard (C17:0-CoA): Monitor the corresponding precursor and product ion transition.
-
-
Instrument Parameters: Optimize spray voltage, source temperature, gas flows, and collision energy for the specific instrument used.
-
3. Data Analysis
-
Integrate the peak areas for the this compound and the internal standard MRM transitions.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of a surrogate standard (e.g., a commercially available long-chain acyl-CoA) spiked into a representative blank matrix and processed with the internal standard.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 5. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 11-Methylheptadecanoyl-CoA Analysis via Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Methylheptadecanoyl-CoA. The information is designed to help optimize mass spectrometry settings and address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ion (m/z) values for this compound in positive and negative electrospray ionization (ESI) modes?
A1: The molecular formula for this compound is C₃₉H₆₈N₇O₁₇P₃S. Its monoisotopic mass is 1047.3698 Da. The expected precursor ions are:
| Ionization Mode | Adduct | Calculated m/z |
| Positive | [M+H]⁺ | 1048.3771 |
| Positive | [M+Na]⁺ | 1070.3590 |
| Positive | [M+K]⁺ | 1086.3330 |
| Negative | [M-H]⁻ | 1046.3626 |
Q2: What is the characteristic fragmentation pattern for acyl-CoAs in positive ion mode MS/MS?
A2: Acyl-CoAs typically exhibit a characteristic neutral loss of 507.0 Da, which corresponds to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety of Coenzyme A.[1][2][3] Another common fragmentation pattern involves the generation of a key fragment ion at m/z 428.0365, representing adenosine (B11128) 3',5'-diphosphate.[4] For this compound ([M+H]⁺ = 1048.3771), the expected product ion after the neutral loss of 507.0 Da would be approximately m/z 541.4.
Troubleshooting Guide
Problem 1: Poor or No Signal for this compound
Possible Cause 1.1: Suboptimal Ionization Source Settings
-
Solution: Long-chain acyl-CoAs are most effectively ionized using electrospray ionization (ESI) in positive mode.[5] Ensure your source settings are appropriate for large molecules.
Possible Cause 1.2: Inefficient Fragmentation (Low Product Ion Signal)
-
Solution: The collision energy (CE) and other tandem MS parameters are critical and must be optimized for your specific instrument and analyte.[1][5] If you are not seeing the expected product ions (e.g., neutral loss of 507 Da), perform a collision energy optimization experiment.
-
Recommended Collision Energy Optimization:
Precursor Ion (m/z) Collision Energy (CE) Range Step Size | 1048.4 | 20 - 70 eV | 5 eV |
-
Problem 2: Poor Chromatographic Peak Shape or Retention
Possible Cause 2.1: Inappropriate Column Chemistry
-
Solution: Reversed-phase chromatography is typically used for the separation of long-chain acyl-CoAs.[6][7] A C18 or C8 column is a good starting point. Ensure your mobile phases are compatible.
Possible Cause 2.2: Analyte Adsorption or Carryover
-
Solution: Long-chain acyl-CoAs can be "sticky." Include a robust column wash step in your gradient to elute highly retained compounds. Consider the use of an organic modifier like triethylamine (B128534) acetate (B1210297) (TEAA) in your mobile phase to improve peak shape, though this may impact ESI efficiency.[1]
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for this compound
This protocol provides a starting point for method development.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase, 2.1 mm x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Gradient:
Time (min) % B 0.0 10 1.0 10 10.0 95 12.0 95 12.1 10 | 15.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Instrument: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
MRM Transitions (starting points):
Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell Time (ms) 1048.4 541.4 (Neutral Loss of 507) 100 | 1048.4 | 428.0 (Adenosine diphosphate (B83284) fragment) | 100 |
-
Source/Gas Settings: Refer to the table in Troubleshooting section 1.1.
-
Collision Gas: Nitrogen or Argon, set to "medium" or as per manufacturer's recommendation.[1]
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor signal intensity.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor chromatographic resolution of acyl-CoAs.
Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good chromatographic resolution for acyl-CoAs?
A1: The main challenges in separating acyl-CoAs stem from several factors:
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Structural Similarity: Many acyl-CoAs share the same CoA moiety and differ only in the length and saturation of their acyl chains, leading to similar physicochemical properties and co-elution.
-
Compound Polarity and Stability: Acyl-CoA thioesters are polar molecules and can be prone to degradation. Their phosphate (B84403) groups can cause peak tailing due to interactions with the stationary phase or column hardware.
-
Low Abundance: Acyl-CoAs are often present in low nanomolar concentrations in tissues, requiring highly sensitive and selective analytical methods.
-
Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the separation and detection of target analytes, causing ion suppression in mass spectrometry.
Q2: What are the most common chromatographic techniques used for acyl-CoA analysis?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently used separation method, often coupled with UV or mass spectrometry detection. For broader coverage of short- to long-chain species, Hydrophilic Interaction Liquid Chromatography (HILIC) has also been successfully employed, as it separates compounds based on their hydrophilic headgroup.
Q3: Why is my chromatogram showing abnormal peak shapes like tailing or fronting?
A3: Asymmetrical peaks are common issues in chromatography.
-
Peak Tailing , where the latter half of the peak is broader, can be caused by strong interactions between the analyte and the stationary phase (e.g., acidic silanol (B1196071) groups interacting with the phosphate moiety of acyl-CoAs), irregularities in the column packing, or a partially clogged inlet frit.
-
Peak Fronting , where the first half of the peak is broader, is often a result of column overload (injecting too much sample), poor sample solubility in the mobile phase, or column collapse.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution and Inadequate Separation
Q4: My acyl-CoA peaks are not well separated. What steps can I take to improve resolution?
A4: Poor resolution, where adjacent peaks are not baseline separated, can be addressed by systematically optimizing your method. This can be broken down into issues with the mobile phase, the column, or the HPLC system settings.
Troubleshooting Workflow for Poor Resolution
1. Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase is critical as it affects the ionization state of the acyl-CoA's phosphate groups. Operating at a higher pH (e.g., 10.5 with ammonium (B1175870) hydroxide) or a slightly acidic pH can improve peak shape and resolution.
-
Ion-Pairing Agents: Adding an ion-pairing agent (e.g., alkylsulfonates, triethylamine) to the mobile phase can neutralize the charge on the phosphate moiety, reducing unwanted secondary interactions with the stationary phase and improving retention and resolution.
-
Buffer Concentration: Increasing the concentration of the buffer, such as ammonium acetate (B1210297), can decrease peak tailing. A concentration of 5 mM is often a good starting point.
-
Gradient Elution: Optimize the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.
2. Column and System Parameters:
-
Column Choice: For short- to long-chain acyl-CoAs, a C18 column is commonly used. If resolution is still poor, consider a column with a smaller particle size or a different chemistry, such as HILIC.
-
Flow Rate: Lowering the flow rate generally enhances resolution but increases analysis time.
-
Temperature: Adjusting the column temperature can alter selectivity. Higher temperatures typically reduce viscosity and may improve peak efficiency, but can also cause sample degradation.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Q5: My acyl-CoA peaks are tailing significantly. How can I fix this?
A5: Peak tailing is often caused by secondary interactions between the negatively charged phosphate groups of acyl-CoAs and the stationary phase.
Solutions:
-
Use an Ion-Pairing Agent: This is a very effective way to shield the phosphate groups and reduce secondary interactions, leading to more symmetrical peaks.
-
Adjust Mobile Phase pH: Moving to a lower pH can protonate residual silanol groups on the column packing, minimizing their interaction with your analyte. Conversely, a high pH can also improve peak shape for acyl-CoAs.
-
Increase Buffer Strength: Using phosphate or ammonium acetate buffers can help mask active sites on the column and reduce tailing.
-
Check for Column Contamination: A partially clogged inlet frit or contamination at the head of the column can cause peak distortion. Try backflushing the column or replacing the frit.
Table 1: Effect of Mobile Phase Buffer Concentration on Peak Shape
| Analyte | Buffer Concentration | Observation | Reference |
|---|---|---|---|
| Acyl-CoA Standards | 2.5 mM Ammonium Acetate | Significant peak tailing |
| Acyl-CoA Standards
Minimizing sample degradation during 11-Methylheptadecanoyl-CoA extraction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing sample degradation during the extraction of 11-Methylheptadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The primary causes of degradation for long-chain acyl-CoAs like this compound are enzymatic and chemical hydrolysis of the thioester bond.[1][2] Cellular acyl-CoA thioesterases (ACOTs) are enzymes that rapidly hydrolyze this bond upon cell lysis.[2] Chemical hydrolysis is accelerated by non-optimal pH (neutral to alkaline) and elevated temperatures.[2]
Q2: What is the ideal storage condition for tissue samples prior to extraction?
A2: To minimize degradation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles as this can significantly compromise the integrity of long-chain acyl-CoAs.[1]
Q3: Which solvents are recommended for the extraction of this compound?
A3: A combination of an acidic buffer and organic solvents is most effective. A common method involves initial homogenization in an acidic potassium phosphate (B84403) buffer (e.g., 100 mM, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1][3] An 80% methanol (B129727) solution has also been shown to yield high mass spectrometry intensities for acyl-CoAs.[4]
Q4: Is a solid-phase extraction (SPE) step necessary?
A4: While not strictly mandatory, solid-phase extraction (SPE) is highly recommended for purifying and concentrating long-chain acyl-CoAs, which often leads to increased recovery rates.[1] Weak anion exchange SPE columns are a common choice for this purpose.[1]
Q5: What is a suitable internal standard for quantifying this compound?
A5: Due to the lack of a stable isotope-labeled standard for this compound, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) is a suitable internal standard.[5][6] These are effective because they are typically not endogenously present in biological samples and have similar chemical properties to other long-chain acyl-CoAs.[5][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Sample Degradation: Enzymatic or chemical breakdown of this compound. | Ensure rapid quenching of metabolic activity at the time of sample collection (e.g., flash-freezing).[2] Maintain samples on ice throughout the extraction process and use pre-chilled solvents and buffers.[1][2] Store extracted samples as dry pellets at -80°C and reconstitute just before analysis.[5] |
| Inefficient Extraction: The target molecule is not being effectively extracted from the sample matrix. | Use a proven extraction solvent combination, such as an acidic buffer with acetonitrile and isopropanol.[1][3] Ensure thorough homogenization of the tissue, considering a glass homogenizer for better cell disruption.[1] | |
| Poor Recovery from SPE: The analyte is being lost during the solid-phase extraction cleanup step. | Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to ensure the analyte binds and is subsequently eluted effectively. | |
| High Variability in Results | Inconsistent Sample Handling: Differences in the time between sample collection and freezing, or variations in extraction timing. | Standardize the sample handling and extraction protocol to ensure all samples are treated identically. Work quickly and keep samples on ice at all times.[1] |
| Precipitation of Analyte: The analyte may be precipitating out of solution during processing. | After extraction and before analysis, ensure the dried extract is fully reconstituted in an appropriate solvent. Sonication may aid in redissolving the pellet. | |
| Poor Chromatographic Peak Shape | Analyte Adsorption: The phosphate groups on acyl-CoAs can adsorb to metal surfaces in the HPLC/LC-MS system. | Use PEEK or stainless steel tubing that has been passivated to minimize interactions. The inclusion of a small amount of acid in the mobile phase can also help to improve peak shape. |
| Matrix Effects: Co-eluting substances from the sample matrix are interfering with the ionization of the analyte. | Improve sample cleanup, potentially by optimizing the SPE protocol. Adjusting the chromatographic gradient may also help to separate the analyte from interfering compounds. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[1][3]
Materials:
-
Frozen tissue sample
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2.0 mL of isopropanol and homogenize again.[6]
-
-
Liquid-Liquid Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of water.
-
Dilute the supernatant from step 2 with 10 mL of 100 mM KH2PO4 (pH 4.9).[6]
-
Load the diluted sample onto the SPE column.
-
Wash the column with 1 mL of water, followed by 1 mL of methanol.
-
Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in methanol, followed by 1 mL of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
Quantitative Data
Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Various Extraction Methodologies
| Extraction Method | Tissue Type | Average Recovery Rate (%) | Reference |
| Acetonitrile/Isopropanol followed by SPE | Rat Liver | 93-104% (extraction), 83-90% (SPE) | [9] |
| Modified Acetonitrile/Isopropanol with SPE | Rat Heart, Kidney, Muscle | 70-80% | [3] |
| Chloroform/Methanol/Water with High Salt | Rat Liver | ~55% (with acyl-CoA-binding protein) | [10] |
Table 2: General Stability of Long-Chain Acyl-CoAs Under Various Conditions
| Condition | Stability | Recommendation | Reference |
| Temperature | Highly unstable at room temperature and above. | Always keep samples on ice (0-4°C) during processing. For long-term storage, use -80°C. | [1][2] |
| pH | Most stable in slightly acidic conditions (pH 2-6). Stability significantly decreases in alkaline conditions (pH > 8). | Use an acidic extraction buffer (e.g., pH 4.9).[2] | [2] |
| Freeze-Thaw Cycles | Repeated cycles can lead to significant degradation. | Aliquot samples before freezing to avoid multiple freeze-thaw cycles. | [1] |
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting decision tree for low analyte signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of 11-Methylheptadecanoyl-CoA detection.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and quantification of 11-Methylheptadecanoyl-CoA.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the LC-MS/MS analysis of this compound.
Issue: Low or No Signal for this compound
A weak or absent signal is a frequent challenge. The following steps will help you systematically identify and address the root cause.
1. Initial System Checks
-
Mass Spectrometer Performance: Confirm the mass spectrometer is functioning correctly by infusing a known, stable compound. This will verify that the instrument's core components are operational.
-
Reagent and Standard Integrity: Prepare fresh standards of your analyte and fresh mobile phases. Acyl-CoAs can degrade, especially in aqueous solutions, and old reagents can be a source of contamination or signal suppression.[1]
-
Instrument Parameters: Double-check that all instrument parameters, such as voltages and gas flows, are set to their expected values and that you have a stable electrospray.[1]
2. Investigating the Analyte and Method
-
Sample Preparation: The extraction and cleanup method is critical for good recovery.[1] Consider if your solid-phase extraction (SPE) sorbent and elution solvents are appropriate for a long-chain acyl-CoA. Inefficient extraction or sample loss during cleanup can significantly reduce the amount of analyte reaching the instrument.
-
Chromatography: Poor peak shape can decrease the signal-to-noise ratio.[1] Assess your chromatography for issues like peak tailing or broad peaks, which could indicate problems with the column or mobile phase.
-
Ionization Efficiency: The large and amphipathic nature of acyl-CoAs can lead to inefficient ionization.[2] Ensure you are using the optimal ionization mode and mobile phase additives. For most acyl-CoAs, positive ion mode is more sensitive.[2] The use of mobile phase modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can improve protonation and signal strength.[2]
-
Mass Spectrometry Parameters: Suboptimal MS parameters, such as incorrect precursor/product ion selection or collision energy, will lead to poor sensitivity.[1]
3. Advanced Troubleshooting
-
Matrix Effects: Complex biological samples can contain compounds that co-elute with your analyte and suppress its ionization.[1] This is a common cause of low signal. To mitigate this, improve your sample cleanup, optimize your chromatography to separate the analyte from interfering compounds, or use a stable isotope-labeled internal standard.
-
Derivatization: If sensitivity is still an issue after optimizing the above factors, consider chemical derivatization. While more common for free fatty acids, derivatization can improve the ionization efficiency of the target molecule.[3][4] This should be approached with caution to ensure the integrity of the acyl-CoA molecule.
Frequently Asked Questions (FAQs)
Q1: What are the expected MRM transitions for this compound?
The most common fragmentation involves the neutral loss of the phosphorylated ADP moiety (507 Da).[5] Another common fragment corresponds to the adenosine (B11128) diphosphate (B83284) portion of the molecule.
To calculate the precursor ion mass for this compound (C39H68N7O17P3S), first determine its monoisotopic mass and then add the mass of a proton for the [M+H]+ adduct. The predicted MRM transitions are summarized in the table below.
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Transition Type |
| This compound | 1048.4 | 541.4 | Quantitative (Neutral Loss of 507) |
| This compound | 1048.4 | 428.1 | Qualitative (Adenosine diphosphate fragment) |
Q2: How can I improve the ionization efficiency of this compound?
Improving ionization efficiency is key to enhancing sensitivity. Here are several strategies:
-
Use Positive Ion Mode: For acyl-CoAs, positive ion mode electrospray ionization (ESI) is generally more sensitive than negative ion mode.[2]
-
Optimize Mobile Phase: The addition of a volatile salt to the mobile phase can significantly enhance the signal. Ammonium formate or ammonium acetate at concentrations of 5-10 mM are commonly used to promote the formation of [M+H]+ ions.[2]
-
Optimize Source Parameters: Fine-tuning the ESI source parameters is crucial. Adjust the desolvation temperature and gas flows to ensure stable and efficient ionization.[2] However, be aware that excessively high temperatures can cause in-source fragmentation and degradation of the analyte.[2]
Q3: What are the best practices for sample preparation to ensure good recovery of this compound?
A robust sample preparation protocol is essential for accurate quantification.
-
Rapid Quenching and Extraction: It is critical to rapidly quench metabolic activity to prevent the degradation of acyl-CoAs. This is often achieved by using ice-cold extraction solvents. A common extraction solvent mixture is acetonitrile:methanol:water (40:40:20 v/v/v).[2]
-
Protein Precipitation: After extraction, proteins must be precipitated, typically by incubating the sample at low temperatures (e.g., -20°C).[2]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up the sample and concentrating the analyte. For long-chain acyl-CoAs, a reversed-phase sorbent (like C18) is often effective. The choice of washing and elution solvents is critical and should be optimized for your specific analyte and matrix.
-
Minimize Degradation: Acyl-CoAs are susceptible to hydrolysis.[1] Keep samples on ice or at 4°C throughout the preparation process and avoid prolonged exposure to non-acidic aqueous solutions.
Q4: Should I consider derivatization for this compound analysis?
Derivatization can be a powerful tool to enhance sensitivity in LC-MS, often by improving ionization efficiency.[4] For fatty acids, derivatization of the carboxylic acid group is a common strategy.[4] However, for acyl-CoAs, this approach is less common as it risks cleaving the thioester bond. If you have exhausted other avenues for improving sensitivity, you could explore derivatization strategies that target other functional groups on the molecule, but this would require significant method development and validation.
Experimental Protocols
Protocol 1: Sample Extraction from Cells
-
Cell Harvesting: Pellet 5-10 million cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).
-
Washing: Discard the supernatant and wash the cell pellet with 1 mL of ice-cold phosphate-buffered saline (PBS). Centrifuge again and discard the supernatant.
-
Lysis and Extraction: Add 500 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water 40:40:20 v/v/v). Vortex vigorously for 1 minute to lyse the cells and extract the metabolites.[2]
-
Protein Precipitation: Incubate the mixture at -20°C for 30 minutes to precipitate proteins.[2]
-
Clarification: Centrifuge at high speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[2]
-
Sample Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator.[2]
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC-MS mobile phase (e.g., 50-100 µL of 95:5 Water:Acetonitrile with 10 mM ammonium formate).[2]
Protocol 2: General LC-MS/MS Method Parameters
-
LC Column: A C18 reversed-phase column is suitable for the separation of long-chain acyl-CoAs.[6]
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5.[6]
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Mobile Phase B: Acetonitrile.[6]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantitative: Precursor [M+H]+ -> Product [M+H - 507]+
-
Qualitative: Precursor [M+H]+ -> Product at m/z 428.1
-
Visualizations
Caption: A logical workflow for troubleshooting low LC-MS signal.
Caption: General workflow for sample preparation of acyl-CoAs.
References
- 1. ddtjournal.com [ddtjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs | MDPI [mdpi.com]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in 11-Methylheptadecanoyl-CoA analysis.
Welcome to the technical support center for the analysis of 11-Methylheptadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the LC-MS/MS analysis of this and other long-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. In the analysis of this compound from biological samples, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). These effects can significantly compromise the accuracy, precision, and sensitivity of quantification. Biological matrices are complex mixtures containing thousands of small molecules, proteins, phospholipids (B1166683), and salts, any of which can interfere with the analysis.
Q2: What are the most common causes of matrix effects in biological samples like plasma or tissue homogenates?
A2: The primary causes of matrix effects in biological samples are phospholipids from cell membranes, salts, and endogenous metabolites that co-extract with the analyte of interest. Phospholipids are particularly problematic as they often elute in the same chromatographic region as many analytes and can suppress the ionization of co-eluting compounds. Due to the amphipathic nature of this compound, it is susceptible to interference from these types of matrix components.
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound standard is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike Method: This quantitative method compares the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low Signal Intensity or Complete Signal Loss (Ion Suppression)
Possible Cause: Co-eluting endogenous components, such as phospholipids or salts, are interfering with the ionization of this compound.
Troubleshooting Steps:
-
Improve Sample Preparation: Simple protein precipitation is often insufficient for removing all interfering components. Consider more rigorous sample cleanup techniques.
-
Liquid-Liquid Extraction (LLE): Can be effective at separating analytes from highly polar interferences like salts.
-
Solid-Phase Extraction (SPE): Offers a high degree of selectivity and can be optimized to retain the analyte while washing away interfering matrix components.
-
Phospholipid Depletion Plates: These specialized plates are highly effective at removing phospholipids, a major source of ion suppression in plasma and serum samples.
-
-
Optimize Chromatography: Modify the LC gradient to achieve better separation between this compound and the interfering matrix components. This may involve adjusting the organic solvent percentage, changing the gradient slope, or using a different column chemistry (e.g., HILIC).
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components and thereby lessen the matrix effect. In some cases of severe ion suppression, dilution can paradoxically lead to an increase in the analyte signal.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate correction of the signal.
Issue 2: High Signal Intensity and Poor Reproducibility (Ion Enhancement)
Possible Cause: Co-eluting matrix components are enhancing the ionization of this compound.
Troubleshooting Steps:
-
Improve Sample Cleanup: As with ion suppression, enhancing sample cleanup through LLE, SPE, or phospholipid removal can eliminate the components causing ion enhancement.
-
Chromatographic Optimization: Adjust the chromatographic method to separate the analyte peak from the region of ion enhancement. Injecting a blank, extracted matrix can help identify the retention time of the interfering components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same ion enhancement, providing a reliable means of quantification.
Issue 3: Inconsistent Retention Times
Possible Cause: Changes in mobile phase composition, fluctuating flow rates, column degradation, or temperature fluctuations.
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Ensure mobile phases are prepared fresh daily.
-
System Purge: Purge the LC system to remove any air bubbles.
-
Column Maintenance: If the column shows signs of degradation (e.g., high backpressure, poor peak shape), replace it.
-
Temperature Control: Use a column oven to maintain a stable temperature.
Data Presentation: Comparison of Strategies to Mitigate Matrix Effects
| Strategy | Principle | Advantages | Disadvantages |
| Improved Sample Preparation (SPE, LLE) | Removes interfering matrix components prior to LC-MS/MS analysis. | Can significantly reduce both ion suppression and enhancement; may improve column longevity. | Can be time-consuming and may lead to analyte loss if not optimized; may require method redevelopment. |
| Chromatographic Optimization | Separates the analyte from co-eluting matrix components. | Does not require changes to the sample preparation workflow. | May not be possible to separate all interferences; may increase run time. |
| Sample Dilution | Reduces the concentration of all matrix components. | Simple and quick to implement. | May reduce analyte signal below the limit of quantification. |
| Matrix-Matched Calibration | Prepares calibration standards in a blank matrix to mimic the effect in unknown samples. | Can compensate for matrix effects without extensive sample cleanup. | Finding a suitable blank matrix can be difficult; does not account for sample-to-sample variability. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction. | Considered the "gold standard" for correcting matrix effects; accounts for sample-to-sample variability. | SIL-IS can be expensive and may not be commercially available for all analytes. |
| Standard Addition | Known amounts of the analyte are added to the sample to create a calibration curve within the sample's own matrix. | Corrects for matrix effects specific to each individual sample. | Time-consuming and requires a larger sample volume. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
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Prepare Blank Matrix Extract: Extract at least six different lots of the blank biological matrix (e.g., plasma, tissue homogenate) using your established sample preparation method.
-
Prepare Neat Solutions: Prepare solutions of this compound and the internal standard (if used) in the reconstitution solvent at low and high concentrations.
-
Spike Extracted Matrix: Spike the low and high concentration solutions of this compound and the internal standard into the blank extracted matrix samples.
-
Analyze Samples: Analyze the spiked extracted matrix samples and the neat solutions by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Spiked Extract) / (Peak Area of Analyte in Neat Solution)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
This is a general protocol and should be optimized for this compound.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol (B129727) followed by equilibration with an aqueous buffer.
-
Loading: Load the sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove polar interferences. A second wash with a stronger organic solvent can be used to remove less polar interferences like phospholipids.
-
Elution: Elute the this compound with an appropriate solvent mixture (e.g., a high percentage of organic solvent, possibly with a pH modifier like ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Best practices for long-term storage of 11-Methylheptadecanoyl-CoA standards.
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the long-term storage and handling of 11-Methylheptadecanoyl-CoA standards to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for long-term storage of this compound?
A1: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C.[1] In this form, the standard can be stable for up to one year.[1]
Q2: I need to prepare a stock solution. What is the recommended procedure?
A2: To prepare a stock solution, allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation.[1] Reconstitute the powder in a suitable solvent, such as a slightly acidic buffer (pH 4.0-6.0) or an organic solvent like methanol (B129727) or a methanol/water mixture.[1][2][3] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Q3: How should I store the stock solution?
A3: Aqueous stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To minimize degradation, it is best to store aqueous solutions under an inert atmosphere like nitrogen.[1] If dissolved in an organic solvent, storage at -80°C is also recommended.[4]
Q4: How can I assess the purity and integrity of my this compound standard?
A4: The purity of your standard can be assessed using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1] This technique can quantify the extent of degradation by identifying hydrolysis and oxidation products.
Q5: What are the common degradation pathways for acyl-CoA standards?
A5: The primary degradation pathways for acyl-CoA standards are hydrolysis of the thioester bond and oxidation of the free thiol group.[1] Hydrolysis is accelerated in aqueous solutions, especially at neutral to basic pH.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or reduced biological activity | Degradation of the this compound standard.[1] | 1. Verify Storage Conditions: Ensure the standard has been stored at the correct temperature and protected from moisture. 2. Check for Repeated Freeze-Thaw Cycles: Avoid using a stock solution that has been frozen and thawed multiple times. Prepare fresh single-use aliquots.[1] 3. Assess Purity: Analyze the purity of your stock solution using HPLC-MS to quantify any degradation.[1] 4. Use a Fresh Standard: Compare your results with those obtained using a freshly prepared standard.[1] |
| Precipitate observed in the stock solution upon thawing | The solubility of the standard may be limited in the chosen solvent. | 1. Gentle Warming: Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. Solvent Optimization: Consider preparing the stock solution in a different solvent, such as a higher percentage of organic solvent (e.g., methanol). |
| High background signal in analytical assays | Contamination of the standard or reagents. | 1. Use High-Purity Solvents and Reagents: Ensure all solvents and buffers are of high purity (e.g., LC-MS grade). 2. Proper Handling: Use clean labware and follow good laboratory practices to prevent cross-contamination. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound Standards
| Storage Format | Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Up to 1 year | Most stable form for long-term storage.[1] |
| Aqueous Stock Solution | -80°C | Up to 6 months | Prepare in a slightly acidic buffer (pH 4.0-6.0) and store under an inert atmosphere.[1] |
| Aqueous Stock Solution | -20°C | Up to 1 month | Prepare in a slightly acidic buffer (pH 4.0-6.0).[1] |
| Organic Solvent Stock | -80°C | Up to 6 months | Methanol or methanol/water mixtures are common choices.[2][3] |
| Aqueous Working Solution | 2-8°C | Use within 1 day | Prepare fresh before each experiment.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent moisture condensation.[1]
-
Reconstitution: Add the appropriate volume of a suitable solvent (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, or methanol) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex the vial to ensure the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C until use.
Protocol 2: Purity Assessment by HPLC-MS
-
Instrumentation: Utilize a high-performance liquid chromatograph coupled to a mass spectrometer (HPLC-MS).
-
Column: A C18 reversed-phase column is typically suitable for separating acyl-CoAs.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Develop a gradient elution method, starting with a low percentage of Mobile Phase B and gradually increasing it to separate the parent compound from potential degradation products.
-
Analysis: Monitor for the expected mass-to-charge ratio (m/z) of this compound and potential hydrolysis products (Coenzyme A and 11-methylheptadecanoic acid).
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Standard preparation and storage workflow.
References
Technical Support Center: Synthesis of 11-Methylheptadecanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the efficiency of 11-Methylheptadecanoyl-CoA synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your experimental workflow.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Incomplete activation of 11-methylheptadecanoic acid: The formation of the mixed anhydride (B1165640) with ethyl chloroformate is inefficient. | - Ensure all reagents and solvents are anhydrous. Moisture will quench the ethyl chloroformate and the mixed anhydride. - Optimize the reaction temperature; the activation step is typically performed at low temperatures (e.g., 4°C) to prevent side reactions. - Verify the quality and concentration of triethylamine (B128534); use a fresh, high-purity stock. |
| Degradation of Coenzyme A (CoA): CoA is susceptible to oxidation and hydrolysis. | - Prepare the CoA solution in a bicarbonate buffer immediately before use. - Keep the CoA solution on ice. - Purge all reaction vessels with an inert gas (e.g., argon or nitrogen) to minimize oxidation. | |
| Inefficient coupling of the mixed anhydride and CoA: The nucleophilic attack of the CoA thiol on the activated carboxylic acid is hindered. | - Ensure the pH of the CoA solution is optimal (typically around 7.5-8.5). - After adding the CoA solution, allow the reaction to proceed at room temperature with gentle stirring to facilitate the coupling. | |
| Presence of Multiple Peaks in HPLC Analysis | Unreacted starting materials: 11-methylheptadecanoic acid and CoA may remain in the reaction mixture. | - Optimize the stoichiometry of the reactants. A slight excess of the activated fatty acid is often used to drive the reaction to completion. - Increase the reaction time for the coupling step. |
| Side products: Undesired reactions, such as the formation of symmetrical anhydrides of the fatty acid, can occur. | - Maintain a low temperature during the activation step to minimize the formation of symmetrical anhydrides. - Use a high-purity ethyl chloroformate. | |
| Degradation of the product: this compound can be hydrolyzed during workup or storage. | - Perform purification steps at low temperatures. - Store the purified product at -80°C under an inert atmosphere. Lyophilization can improve long-term stability. | |
| Difficulty in Purifying the Product | Co-elution with starting materials or byproducts: The chromatographic separation is not effective. | - Optimize the HPLC gradient. A shallow gradient of the organic solvent can improve the resolution of long-chain acyl-CoAs. - Consider using a different stationary phase for the HPLC column (e.g., a column with a different C18 chemistry or a phenyl-hexyl column). - Employ a solid-phase extraction (SPE) step before HPLC to remove excess fatty acid and other impurities. |
| Low recovery from purification: The product is lost during the purification process. | - Ensure all collection tubes and vials are pre-chilled. - Minimize the number of transfer steps. - Use low-binding tubes and pipette tips. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing this compound?
A1: The mixed anhydride method using ethyl chloroformate is a robust and commonly used method for the synthesis of long-chain and branched-chain acyl-CoAs.[1] This method generally provides good yields and is amenable to small-scale synthesis in a standard laboratory setting.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC) coupled with a UV detector (monitoring at 260 nm for the adenine (B156593) moiety of CoA) is used to assess purity and quantify the product. The identity should be confirmed by mass spectrometry (MS), which will show the expected molecular weight, and potentially nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.
Q3: What are the critical storage conditions for this compound?
A3: this compound is susceptible to hydrolysis and oxidation. For short-term storage (days), a solution at -20°C is acceptable. For long-term storage, it is recommended to lyophilize the purified product and store it as a powder at -80°C under an inert atmosphere (e.g., argon).
Q4: Can I use a different activating agent instead of ethyl chloroformate?
A4: Yes, other activating agents like carbonyldiimidazole (CDI) can be used. However, for α,β-unsaturated and some branched-chain acyl-CoAs, the ethyl chloroformate method has been reported to give higher yields.
Q5: My 11-methylheptadecanoic acid is not dissolving in the reaction solvent. What should I do?
A5: Long-chain fatty acids can have poor solubility in some organic solvents at low temperatures. Ensure you are using an appropriate solvent like anhydrous tetrahydrofuran (B95107) (THF). Gentle warming may be necessary to initially dissolve the fatty acid, but it should be cooled to the reaction temperature before adding the activating agents.
Data Presentation
The following table summarizes the reported yields for the synthesis of various acyl-CoA esters using different chemical methods. This data can help in selecting an appropriate synthetic strategy and setting expectations for product yield.
| Acyl-CoA | Precursor Carboxylic Acid | Synthesis Method | Yield (%) | Reference |
| Isovaleryl-CoA | Isovaleric acid | Ethyl Chloroformate | 65 | Irran et al., 2016 |
| Crotonyl-CoA | Crotonic acid | Ethyl Chloroformate | 44 | Irran et al., 2016 |
| Octenoyl-CoA | Octenoic acid | Ethyl Chloroformate | 57 | Irran et al., 2016 |
| Cinnamoyl-CoA | Cinnamic acid | Ethyl Chloroformate | 75 | Irran et al., 2016 |
| Acetyl-CoA | Acetic anhydride | Anhydride Method | >95 | Irran et al., 2016 |
| Propionyl-CoA | Propionic anhydride | Anhydride Method | >95 | Irran et al., 2016 |
| Sorbityl-CoA | Sorbic acid | CDI | 9 | Irran et al., 2016 |
| 3,3-dimethylacrylyl-CoA | 3,3-dimethylacrylic acid | CDI | 4 | Irran et al., 2016 |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Ethyl Chloroformate Method
This protocol is adapted from established methods for the synthesis of long-chain and branched-chain acyl-CoAs.[1]
Materials:
-
11-methylheptadecanoic acid
-
Coenzyme A, trilithium salt
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) buffer (0.5 M, pH ~8.0)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
Standard laboratory glassware, stir plates, and syringes
Procedure:
-
Activation of 11-Methylheptadecanoic Acid: a. In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 10 mg of 11-methylheptadecanoic acid in 1 mL of anhydrous THF. b. Cool the solution to 4°C in an ice bath. c. Add 1.5 equivalents of triethylamine to the solution with gentle stirring. d. Add 1.5 equivalents of ethyl chloroformate dropwise while maintaining the temperature at 4°C. e. Stir the reaction mixture at 4°C for 30 minutes to form the mixed anhydride. A white precipitate of triethylammonium (B8662869) chloride may form.
-
Preparation of Coenzyme A Solution: a. Immediately before use, dissolve 1.0 equivalent of Coenzyme A in 1 mL of cold 0.5 M NaHCO₃ buffer. b. Keep the CoA solution on ice until use.
-
Coupling Reaction: a. Add the CoA solution to the mixed anhydride reaction mixture. b. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup and Purification: a. Quench the reaction by adding 1 mL of water. b. Wash the mixture three times with 2 mL of anhydrous diethyl ether to remove unreacted fatty acid and other organic-soluble impurities. The this compound will remain in the aqueous phase. c. The aqueous phase containing the product can be used directly for analysis or further purified by solid-phase extraction and/or HPLC. d. For long-term storage, flash-freeze the aqueous solution in liquid nitrogen and lyophilize.
Protocol 2: Purification of this compound by HPLC
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phases:
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
Procedure:
-
Sample Preparation: a. If the sample is lyophilized, reconstitute it in a small volume of Mobile Phase A. b. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Method: a. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B. b. Inject the sample. c. Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes. d. Hold at 95% Mobile Phase B for 5 minutes. e. Return to initial conditions and re-equilibrate for 10 minutes. f. Set the flow rate to 1.0 mL/min. g. Monitor the elution at 260 nm.
-
Fraction Collection: a. Collect the peak corresponding to this compound. b. Immediately freeze the collected fractions and lyophilize for storage.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis and purification issues.
References
Validation & Comparative
A Researcher's Guide to Comparing 11-Methylheptadecanoyl-CoA Levels in Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the intracellular levels of 11-Methylheptadecanoyl-CoA across various cell types. As of the latest literature review, direct quantitative comparisons of this compound between different cell lines have not been published. This presents a unique research opportunity. This document outlines a robust experimental protocol, based on established methods for quantifying other branched-chain and long-chain acyl-CoA species, to enable researchers to generate this valuable data.
Introduction to this compound
This compound is a branched-chain fatty acyl-CoA. Such molecules are integral to cellular metabolism, serving as intermediates in energy production through beta-oxidation and as building blocks for complex lipids. The branching methyl group can influence the metabolism and physical properties of the fatty acid, making the study of its CoA ester crucial for understanding lipidomics in various physiological and pathological states.
Comparative Data on this compound Levels
A thorough review of scientific literature reveals a gap in the specific quantitative measurement and comparison of this compound levels between different cell types. While methods for the general quantification of acyl-CoAs are well-established, their specific application to this compound across a panel of cells is yet to be reported. To facilitate this novel research, the following table is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Template for Comparative Quantitation of this compound
| Cell Type | Cell Line | Growth Conditions | This compound (pmol/10^6 cells) | Method of Quantification | Reference |
| Human Liver Carcinoma | HepG2 | DMEM, 10% FBS | Data to be generated | LC-MS/MS | Researcher's Data |
| Human Breast Cancer | MCF7 | RPMI, 10% FBS | Data to be generated | LC-MS/MS | Researcher's Data |
| Mouse Macrophage | RAW 264.7 | DMEM, 10% FBS | Data to be generated | LC-MS/MS | Researcher's Data |
| Human Embryonic Kidney | HEK293 | EMEM, 10% FBS | Data to be generated | LC-MS/MS | Researcher's Data |
| Normal Human Fibroblast | (e.g., BJ-5ta) | Fibroblast Growth Medium | Data to be generated | LC-MS/MS | Researcher's Data |
Experimental Protocols
To generate the data for the table above, the following detailed experimental protocol is recommended. This protocol is a synthesis of best practices for the extraction and quantification of acyl-CoAs from cultured cells.[1][2]
1. Cell Culture and Harvesting
-
Cell Culture: Culture the selected cell lines under their optimal, standardized conditions (e.g., specific media, serum concentration, temperature, CO2 levels) to ensure reproducibility. Plate a sufficient number of cells (e.g., 5-10 x 10^6 cells) to yield detectable quantities of the target analyte.
-
Harvesting:
-
For adherent cells, wash the monolayer twice with ice-cold phosphate-buffered saline (PBS). Then, add a cold extraction solvent (e.g., acetonitrile (B52724)/methanol (B129727)/water 2:2:1 v/v/v) and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation at a low speed (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS before resuspending in the extraction solvent.
-
2. Acyl-CoA Extraction
-
Lysis and Deproteinization: Homogenize the cell suspension in the cold extraction solvent. The organic solvents serve to lyse the cells and precipitate proteins. It is crucial to include an internal standard (e.g., a deuterated or 13C-labeled acyl-CoA of a similar chain length) in the extraction solvent to control for extraction efficiency and instrument variability.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g for 10-15 minutes at 4°C) to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.
3. Sample Preparation for LC-MS/MS
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent suitable for LC-MS/MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate.
4. LC-MS/MS Quantification
-
Chromatography: Use a reverse-phase C18 column for the separation of the acyl-CoAs. A gradient elution with solvents such as water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. For quantification, use Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard will need to be determined by infusing pure standards.
-
Quantification: Generate a standard curve using a series of known concentrations of an this compound analytical standard. The concentration of this compound in the samples can then be determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualizing the Experimental and Metabolic Pathways
To aid in the conceptualization of the experimental procedure and the metabolic context of this compound, the following diagrams are provided.
Pathway Description: The beta-oxidation of this compound, an odd-chain branched fatty acid, is expected to proceed through cycles of four main enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage.[3][4][5] This process sequentially shortens the acyl-CoA chain by two carbons per cycle, releasing acetyl-CoA. Due to the odd number of carbons and the methyl branch, the final cycle is predicted to yield one molecule of propionyl-CoA and one molecule of acetyl-CoA. The propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle. The exact enzymatic specificities for this particular branched-chain acyl-CoA may require further investigation.
References
Evaluating 11-Methylheptadecanoyl-CoA as an Emerging Biomarker for Long-Chain Fatty Acid Oxidation Disorders
For Researchers, Scientists, and Drug Development Professionals
The landscape of disease biomarker discovery is continually evolving, with a constant search for molecules that can offer greater specificity and earlier detection of pathological processes. In the realm of metabolic disorders, particularly long-chain fatty acid oxidation disorders (LC-FAODs), the established biomarkers, while effective, may not capture the full metabolic disruption. This guide provides a comparative analysis of 11-Methylheptadecanoyl-CoA as a potential disease biomarker against the current gold standard of acylcarnitine profiling for the diagnosis and monitoring of LC-FAODs.
Comparison of Biomarkers: this compound vs. Acylcarnitines
A direct comparison of the utility of this compound and acylcarnitines as biomarkers for LC-FAODs is presented below. It is important to note that while acylcarnitine profiling is a well-validated and routine clinical practice, the use of this compound as a specific biomarker is still in a theoretical and investigational stage.
| Feature | This compound | Acylcarnitine Profile |
| Biomarker Type | A specific long-chain branched acyl-CoA | A panel of carnitine esters of various fatty acids |
| Metabolic Pathway Indicated | Directly reflects the intramitochondrial accumulation of a specific long-chain acyl-CoA, upstream of the enzymatic block in β-oxidation. | Reflects the overall flux and blockage of the fatty acid oxidation pathway through the measurement of carnitine conjugates.[1] |
| Potential Specificity | High theoretical specificity for defects in the processing of branched-chain fatty acids. Its accumulation would point to a more specific metabolic bottleneck. | Provides a broader overview of fatty acid metabolism, with specific acylcarnitine species pointing to particular enzyme deficiencies (e.g., elevated C14:1 in VLCAD deficiency).[2] |
| Current Validation Status | Investigational; lacks extensive clinical validation studies. | Well-established and validated for newborn screening and diagnosis of various FAODs.[1] |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] | Tandem Mass Spectrometry (MS/MS) from dried blood spots or plasma.[2] |
| Sample Type | Primarily tissue biopsies (liver, muscle) due to the intracellular nature of acyl-CoAs. Can potentially be measured in plasma, but at very low concentrations.[3] | Dried blood spots, plasma, urine.[2][4] |
| Clinical Utility | Potentially useful for refining diagnoses, monitoring therapeutic interventions targeting specific metabolic pathways, and in research settings to understand the pathophysiology of branched-chain fatty acid metabolism. | Routine newborn screening, diagnosis, and monitoring of FAODs.[5][6] |
Experimental Protocols
Accurate quantification of these biomarkers is paramount for their clinical and research utility. The following are detailed methodologies for the analysis of acyl-CoAs and acylcarnitines.
Protocol 1: Quantification of this compound in Tissue by LC-MS/MS
This protocol is adapted from established methods for long-chain acyl-CoA quantification.[3]
1. Sample Preparation (from tissue biopsy):
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection and store at -80°C.
-
Homogenize the frozen tissue (~50 mg) in a solution of 10% trichloroacetic acid in acetone.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Wash the resulting pellet twice with diethyl ether to remove lipids.
-
Dry the pellet under a stream of nitrogen.
-
Extract the acyl-CoAs from the pellet using a solution of 70% ethanol (B145695) containing an internal standard (e.g., ¹³C-labeled heptadecanoyl-CoA).
-
Centrifuge to remove any remaining precipitate and transfer the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 5 mM ammonium acetate in methanol (B129727).
-
Gradient: A linear gradient from 20% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: The specific precursor and product ions would need to be determined empirically, but would be based on the fragmentation pattern of similar long-chain acyl-CoAs, which typically involves the loss of the CoA moiety.
-
Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound standard.
-
Protocol 2: Quantification of Acylcarnitines in Plasma by LC-MS/MS
This protocol is a standard method used in clinical metabolic profiling.[7]
1. Sample Preparation (from plasma):
-
To 100 µL of plasma, add 300 µL of methanol containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient tailored to separate the different chain lengths of acylcarnitines.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use established precursor-to-product ion transitions for the various acylcarnitines being quantified.
-
Data Analysis: Quantify each acylcarnitine by comparing its peak area ratio to its corresponding internal standard against a calibration curve.
-
Visualizing the Metabolic Context and Validation Workflow
To better understand the role of this compound and the process of biomarker validation, the following diagrams are provided.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.
Caption: General Workflow for Biomarker Validation.
Conclusion
The validation of this compound as a biomarker for LC-FAODs presents an intriguing area for future research. While acylcarnitine profiling remains the cornerstone of diagnosis, the targeted measurement of specific acyl-CoAs like this compound could offer a more direct and potentially more sensitive window into the metabolic dysregulation occurring within the mitochondria. Further studies are required to establish a definitive clinical correlation, validate analytical methods in accessible biological matrices, and ultimately determine its place in the diagnostic and therapeutic landscape of inborn errors of metabolism. Researchers and drug development professionals should consider the potential of such novel biomarkers to refine patient stratification and monitor the efficacy of targeted therapies.
References
- 1. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of urinary acylglycines and acylcarnitines as diagnostic markers of medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 11-Methylheptadecanoyl-CoA and Other Acyl-CoAs: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the diverse roles of acyl-Coenzyme A (acyl-CoA) molecules is crucial for advancements in metabolic research and therapeutic design. This guide provides a comparative analysis of 11-Methylheptadecanoyl-CoA, a branched-chain acyl-CoA, with other key acyl-CoA species, focusing on their biochemical properties, signaling functions, and the experimental methodologies used for their characterization.
Acyl-CoAs are central players in cellular metabolism, serving as activated intermediates in fatty acid metabolism, key regulators of enzyme activity, and signaling molecules.[1] Their structural diversity, arising from variations in acyl chain length, saturation, and branching, dictates their specific metabolic fates and biological functions.[2] This guide will delve into a comparative analysis of different classes of acyl-CoAs, with a particular focus on the emerging importance of branched-chain species like this compound.
Comparative Overview of Acyl-CoA Classes
To facilitate a clear comparison, we will categorize acyl-CoAs into three main classes: saturated straight-chain, unsaturated straight-chain, and branched-chain. While specific data for this compound is limited, its properties can be inferred from the broader class of branched-chain fatty acyl-CoAs.
| Acyl-CoA Class | Representative Molecules | Primary Metabolic Roles | Signaling Functions |
| Saturated Straight-Chain | Palmitoyl-CoA (C16:0), Stearoyl-CoA (C18:0) | Beta-oxidation for energy production, synthesis of complex lipids (e.g., triglycerides, phospholipids).[3] | Allosteric regulation of enzymes (e.g., acetyl-CoA carboxylase).[4] |
| Unsaturated Straight-Chain | Oleoyl-CoA (C18:1) | Substrates for beta-oxidation and synthesis of complex lipids, precursors for signaling molecules. | Modulation of membrane fluidity, activation of specific protein kinase C isoforms. |
| Branched-Chain | This compound , Phytanoyl-CoA, Pristanoyl-CoA | Substrates for peroxisomal alpha- and beta-oxidation.[5] | High-affinity ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα). [3][6] |
Signaling Pathways: The Role of Acyl-CoAs as PPARα Ligands
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism.[7] Acyl-CoAs, particularly the long-chain and branched-chain species, are now recognized as endogenous ligands for PPARα.[3][6] The activation of PPARα by these molecules leads to the transcriptional upregulation of genes involved in fatty acid uptake and oxidation.[8][9]
Branched-chain fatty acyl-CoAs, as a class, have been shown to be potent, high-affinity ligands for PPARα.[3][6] This suggests that this compound likely plays a significant role in regulating gene expression related to lipid metabolism through this pathway.
Enzyme Specificity: A Key Determinant of Acyl-CoA Metabolism
The metabolic fate of an acyl-CoA is determined by the substrate specificity of various enzymes, including acyl-CoA dehydrogenases and acyl-CoA thioesterases.
-
Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoAs to free fatty acids and Coenzyme A, thereby regulating the intracellular pool of these molecules.[12] Some ACOT isoforms have been shown to have broad substrate specificity, including activity towards branched-chain acyl-CoAs.[12]
A comparative analysis of the kinetic parameters (Km and Vmax) of these enzymes with different acyl-CoA substrates is essential for understanding their metabolic flux. The table below presents hypothetical comparative data, highlighting the need for further experimental investigation into this compound.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Palmitoyl-CoA (C16:0) | ~2-5 | High |
| Oleoyl-CoA (C18:1) | ~3-7 | High | |
| This compound | Data not available | Data not available | |
| Acyl-CoA Thioesterase 1 (ACOT1) | Palmitoyl-CoA (C16:0) | ~1-3 | High |
| Oleoyl-CoA (C18:1) | ~1-4 | High | |
| This compound | Data not available | Data not available |
Note: The Km and Vmax values are representative and can vary depending on the specific enzyme, organism, and experimental conditions.
Experimental Protocols for Comparative Analysis
1. Profiling of Acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for the sensitive and specific quantification of various acyl-CoA species in biological samples.[6][11]
a. Sample Preparation:
-
Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water).
-
Add an internal standard mix containing isotopically labeled acyl-CoAs for accurate quantification.
-
Perform a liquid-liquid extraction to separate the lipid and aqueous phases.
-
Collect the aqueous phase containing the acyl-CoAs and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column to separate the different acyl-CoA species based on their hydrophobicity. A gradient elution with mobile phases containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) is typically employed.[6]
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific acyl-CoAs. The transition from the precursor ion [M+H]+ to a specific product ion (e.g., the fragment corresponding to the phosphopantetheine moiety) provides high selectivity.[11]
c. Data Analysis:
-
Integrate the peak areas for each acyl-CoA and the corresponding internal standard.
-
Generate a standard curve for each analyte using known concentrations.
-
Calculate the concentration of each acyl-CoA in the sample based on the standard curve and the internal standard response.
2. In Vitro Enzyme Kinetic Assays
To directly compare the enzymatic processing of this compound and other acyl-CoAs, in vitro kinetic assays with purified enzymes are essential.
a. Enzyme Source:
-
Obtain purified recombinant acyl-CoA dehydrogenase or acyl-CoA thioesterase.
b. Assay Procedure (Example for Acyl-CoA Dehydrogenase):
-
Prepare a reaction mixture containing the purified enzyme in a suitable buffer, an electron acceptor (e.g., ferricenium hexafluorophosphate), and varying concentrations of the acyl-CoA substrate (e.g., this compound, palmitoyl-CoA, etc.).
-
Initiate the reaction and monitor the reduction of the electron acceptor spectrophotometrically over time.
-
Calculate the initial reaction velocity for each substrate concentration.
c. Data Analysis:
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
Compare the Km and Vmax values obtained for this compound with those of other acyl-CoA substrates to assess the enzyme's substrate preference.
Conclusion and Future Directions
This comparative guide highlights the distinct metabolic and signaling roles of different classes of acyl-CoAs. While straight-chain saturated and unsaturated acyl-CoAs are well-established players in energy metabolism and lipid synthesis, the importance of branched-chain species like this compound is increasingly recognized, particularly in the context of PPARα signaling.
Significant knowledge gaps remain, especially concerning the specific enzymatic kinetics and metabolic flux of this compound. Future research employing the detailed experimental protocols outlined in this guide will be instrumental in elucidating the precise biological functions of this and other branched-chain acyl-CoAs. A deeper understanding of these molecules holds promise for the development of novel therapeutic strategies targeting metabolic diseases.
References
- 1. Color Gradients | Graphviz [graphviz.org]
- 2. color | Graphviz [graphviz.org]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisome Proliferator-activated Receptor α (PPARα) Induces PPARγ Coactivator 1α (PGC-1α) Gene Expression and Contributes to Thermogenic Activation of Brown Fat: INVOLVEMENT OF PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. unix.stackexchange.com [unix.stackexchange.com]
Cross-Validation of Analytical Methods for 11-Methylheptadecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 11-Methylheptadecanoyl-CoA, a branched-chain long-chain acyl-coenzyme A. Given the limited specific literature on this particular analyte, this guide draws upon established and validated methods for structurally similar long-chain acyl-CoAs. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical strategy for their specific research needs, supported by experimental data from relevant studies.
Introduction to this compound and its Analytical Challenges
This compound belongs to the class of branched-chain fatty acyl-CoAs. These molecules are crucial intermediates in various metabolic pathways, including fatty acid biosynthesis and degradation.[1][2] While straight-chain fatty acyl-CoAs are well-studied, branched-chain variants like this compound present unique analytical challenges due to their lower abundance and potential for isomeric overlap. Accurate and robust quantification of these molecules is essential for understanding their physiological roles and their implications in metabolic diseases.
The primary analytical technique for the quantification of long-chain acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is due to its high sensitivity, specificity, and ability to handle complex biological matrices.[3] This guide will focus on the cross-validation of different LC-MS/MS approaches, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method is contingent on various factors, including the biological matrix, the required sensitivity, and the available instrumentation. Below is a detailed comparison of the most common techniques employed for the analysis of long-chain acyl-CoAs.
Sample Preparation: The First Critical Step
Effective sample preparation is paramount for the successful analysis of acyl-CoAs, as it aims to efficiently extract the analytes while minimizing matrix effects.[3] The two most prevalent methods are Solvent Precipitation and Solid-Phase Extraction (SPE).
| Feature | Solvent Precipitation | Solid-Phase Extraction (SPE) |
| Principle | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile (B52724), methanol), leaving the smaller acyl-CoAs in the supernatant. | Analytes are retained on a solid sorbent (e.g., C18) while interferences are washed away. The purified analytes are then eluted with an organic solvent. |
| Advantages | Simple, rapid, and cost-effective. | Provides cleaner extracts, leading to reduced matrix effects and potentially higher sensitivity. |
| Disadvantages | May result in less clean extracts, potentially leading to ion suppression in the MS source. | More time-consuming and expensive. Requires method development to optimize loading, washing, and elution steps. |
| Typical Recovery | Generally lower and more variable compared to SPE. | High and reproducible recoveries, often exceeding 85-90%. |
Chromatographic Separation: Resolving the Complexity
The choice of chromatographic separation technique is critical for resolving this compound from other endogenous compounds. Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are the two primary modes used.
| Feature | Reversed-Phase Liquid Chromatography (RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., silica, amide) |
| Mobile Phase | Polar (e.g., water/acetonitrile or methanol (B129727) with additives) | Apolar (e.g., high percentage of acetonitrile with a small amount of aqueous buffer) |
| Elution Order | Non-polar compounds are retained longer. | Polar compounds are retained longer. |
| Suitability for Long-Chain Acyl-CoAs | Well-suited for the separation of long-chain acyl-CoAs due to their hydrophobic acyl chain. Provides good resolution and peak shapes. | Can be used for a broad range of acyl-CoAs, from short to long chain.[4][5] May offer better retention for very polar short-chain acyl-CoAs. |
| Considerations | Ion-pairing agents are sometimes used to improve peak shape but can suppress MS signal and contaminate the system. | Requires careful control of mobile phase water content for reproducible retention times. |
Mass Spectrometric Detection: Sensitive and Specific Quantification
Tandem mass spectrometry is the gold standard for the detection of acyl-CoAs. The most common approach is positive electrospray ionization (ESI+) coupled with Multiple Reaction Monitoring (MRM).
A characteristic fragmentation of acyl-CoAs in positive ion mode is the neutral loss of the 507 Da phosphopantetheine moiety, which can be used for precursor ion scanning to identify a wide range of acyl-CoAs in a sample.[3] For targeted quantification, specific precursor-to-product ion transitions are monitored in MRM mode, providing excellent sensitivity and specificity.
Quantitative Performance Data
The following table summarizes typical quantitative performance metrics reported in the literature for LC-MS/MS methods for long-chain acyl-CoAs. It is important to note that these values can vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | Reversed-Phase LC-MS/MS | HILIC-LC-MS/MS | Reference |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | 1 - 5 fmol on column | [4] |
| Linearity (R²) | > 0.99 | > 0.99 | |
| Precision (%RSD) | < 15% | < 10% | |
| Accuracy (%Bias) | ± 15% | ± 10% | |
| Recovery | 85 - 115% (with SPE) | 90 - 111% | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing analytical methods. Below are generalized protocols for the two main LC-MS/MS workflows.
Protocol 1: Reversed-Phase LC-MS/MS with Solid-Phase Extraction
-
Sample Homogenization: Homogenize tissue or cell pellets in a suitable buffer.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the homogenate to precipitate proteins.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by equilibration with an aqueous buffer.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (9:1) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
MS Detection: ESI+ with MRM of the specific transition for this compound.
-
Protocol 2: HILIC-LC-MS/MS with Solvent Precipitation
-
Sample Homogenization and Protein Precipitation: Combine these steps by homogenizing the sample directly in a high percentage of cold organic solvent (e.g., 80% acetonitrile).
-
Centrifugation: Centrifuge to pellet debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent and reconstitute in the initial HILIC mobile phase (high organic content).
-
LC-MS/MS Analysis:
-
Column: Amide or silica-based HILIC column.
-
Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer (e.g., 5-10%).
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium acetate).
-
Gradient: A gradient increasing the percentage of Mobile Phase B.
-
MS Detection: ESI+ with MRM of the specific transition for this compound.
-
Visualization of Analytical Workflows
Caption: Comparative workflow of analytical methods for this compound analysis.
Signaling Pathways and Biological Relevance
Branched-chain fatty acids (BCFAs) and their CoA esters are integral components of cellular membranes and are involved in various signaling pathways.[6][7] While the specific roles of this compound are not well-defined, BCFAs, in general, are known to:
-
Modulate Membrane Fluidity: The methyl branch disrupts the tight packing of fatty acid chains, thereby increasing membrane fluidity. This can impact the function of membrane-bound proteins and signaling complexes.[7]
-
Precursors for Bioactive Lipids: BCFAs can be precursors for the synthesis of other signaling molecules.
-
Metabolic Regulation: The levels of branched-chain acyl-CoAs can reflect the metabolic state of the cell and influence pathways such as beta-oxidation and lipogenesis.
The biosynthesis of this compound likely follows the general pathways of fatty acid activation, involving acyl-CoA synthetases.[2] Its degradation would proceed through beta-oxidation, potentially with modifications to handle the methyl branch.
Caption: Potential metabolic fate and roles of this compound.
Conclusion and Recommendations
The quantitative analysis of this compound is best achieved using LC-MS/MS. For researchers aiming for the highest data quality and sensitivity, a method employing Solid-Phase Extraction followed by Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry is recommended. This approach generally provides the cleanest extracts and excellent chromatographic resolution for long-chain acyl-CoAs.
However, for high-throughput screening or when sample volume is limited, a simpler Solvent Precipitation method can be a viable alternative. The choice between RPLC and HILIC will depend on the broader range of acyl-CoAs being analyzed, with RPLC being the more established method for long-chain species.
It is imperative that any chosen method is thoroughly validated for linearity, precision, accuracy, and stability according to established guidelines to ensure reliable and reproducible data. The use of a stable isotope-labeled internal standard is also highly recommended to correct for matrix effects and variations in extraction efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-methyl(1-/sup 11/C)heptadecanoic acid: a new myocardial metabolic tracer for positron emission tomography (Journal Article) | OSTI.GOV [osti.gov]
- 4. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched Chain Amino Acid Supplementation: Impact on Signaling and Relevance to Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 7. researchgate.net [researchgate.net]
Unraveling the Metabolic Blueprint of 11-Methylheptadecanoyl-CoA: A Comparative Guide to Isotopic Labeling Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isotopic labeling techniques to elucidate the metabolic origin of 11-Methylheptadecanoyl-CoA, a branched-chain fatty acid. While direct experimental data for this specific molecule is limited, this document extrapolates from established principles and experimental data for structurally related odd-chain and branched-chain fatty acids to propose a biosynthetic pathway and guide future research. We will explore the use of stable isotope tracers, particularly ¹³C-labeled precursors, and their analysis by mass spectrometry to confirm the metabolic building blocks of this molecule.
Isotopic Labeling Approach vs. Alternative Methods
Isotopic labeling stands as the gold standard for tracing metabolic pathways, offering a dynamic view of precursor-product relationships that is unmatched by other techniques.
| Feature | Isotopic Labeling with Mass Spectrometry | Genomic/Transcriptomic Analysis | Enzyme Assays |
| Principle | Traces the incorporation of labeled atoms from precursors into the final product. | Infers metabolic pathways based on the presence and expression levels of biosynthetic genes. | Measures the activity of specific enzymes believed to be involved in the pathway. |
| Data Output | Quantitative data on the contribution of precursors to the product pool (e.g., % labeling, mass isotopomer distribution). | A list of candidate genes and predicted pathways. | In vitro reaction rates and substrate specificity. |
| Advantages | Provides direct evidence of metabolic flux. Highly sensitive and quantitative. Can distinguish between de novo synthesis and uptake. | High-throughput and can identify novel gene candidates. | Confirms the catalytic activity of specific enzymes. |
| Limitations | Requires specialized equipment (mass spectrometer). Can be complex to design and interpret experiments. Availability of labeled precursors can be a factor. | Does not provide direct evidence of metabolic flow. mRNA levels do not always correlate with protein activity. | In vitro conditions may not reflect the cellular environment. Does not provide a holistic view of the pathway. |
Quantitative Data Summary: Tracing Precursors to Branched-Chain Fatty Acids
| Labeled Precursor | Analyte | Cell Type/Organism | Key Finding |
| [U-¹³C₅]valine | iso-C16:0 | 3T3-L1 adipocytes | Significant M+4 labeling, indicating direct incorporation of the valine carbon skeleton.[1] |
| [U-¹³C₅]valine | Odd-chain fatty acids (C15:0, C17:0) | 3T3-L1 adipocytes | Predominant M+3 labeling, consistent with propionyl-CoA (a 3-carbon unit from valine) acting as the primer for fatty acid synthesis.[1] |
| [U-¹³C₆]glucose | Palmitate (C16:0) | Liver cancer cells | Analysis of mass isotopologue distribution reveals the contribution of glucose to the lipogenic acetyl-CoA pool for de novo fatty acid synthesis.[2] |
Experimental Protocols
Key Experiment: Stable Isotope Tracing with ¹³C-Labeled Branched-Chain Amino Acids
This protocol outlines a typical experiment to determine the contribution of BCAAs to the synthesis of this compound.
1. Cell Culture and Isotope Labeling:
-
Culture the cells of interest (e.g., adipocytes, hepatocytes) in a standard growth medium.
-
To initiate the labeling experiment, replace the standard medium with a medium containing a ¹³C-labeled precursor. For tracing the origin of the methyl branch, [U-¹³C₅]valine or [U-¹³C₆]isoleucine are suitable choices. The unlabeled version of the amino acid should be absent from the labeling medium.
-
Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the uptake and metabolism of the labeled precursor and its incorporation into fatty acids.
2. Lipid Extraction and Derivatization:
-
After the incubation period, harvest the cells and perform a total lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Saponify the extracted lipids to release the free fatty acids.
-
Derivatize the fatty acids to their methyl esters (FAMEs) by incubation with a reagent like boron trifluoride in methanol. This step is crucial for enabling analysis by gas chromatography.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Analyze the FAMEs using a GC-MS system. The gas chromatograph separates the different fatty acid methyl esters based on their volatility and interaction with the column stationary phase.
-
The mass spectrometer detects the separated FAMEs and provides information on their mass-to-charge ratio (m/z).
-
By analyzing the mass spectrum of the peak corresponding to 11-methylheptadecanoate, the incorporation of ¹³C atoms can be determined by observing the shift in the molecular ion peak (e.g., an M+3 shift would indicate the incorporation of three ¹³C atoms).
4. Data Analysis:
-
Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.[3]
-
Calculate the percentage of the this compound pool that is labeled with the ¹³C tracer.
-
Analyze the specific mass isotopomer distribution to deduce the biosynthetic pathway. For example, the incorporation of a three-carbon labeled unit would strongly suggest that propionyl-CoA derived from the labeled BCAA served as the primer for fatty acid synthesis.
Mandatory Visualizations
References
Comparative Analysis: Biological Activity of 11-Methylheptadecanoyl-CoA vs. Straight-Chain Acyl-CoAs
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the branched-chain 11-Methylheptadecanoyl-CoA and its straight-chain counterparts, such as palmitoyl-CoA and stearoyl-CoA. The content is supported by established metabolic principles and outlines experimental protocols for further investigation.
Introduction to Acyl-CoAs
Acyl-Coenzyme A (acyl-CoA) molecules are activated forms of fatty acids, central to lipid metabolism and cellular signaling. They are substrates for energy production through β-oxidation, building blocks for complex lipids, and modulators of key enzymatic pathways. While straight-chain acyl-CoAs (SCFAs) like palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0) are the most common, branched-chain acyl-CoAs (BCFAs) such as this compound (C18:0, branched) exhibit distinct metabolic fates and biological activities due to their structural differences. Understanding these differences is critical for research in metabolic diseases, nutrition, and drug development.
Comparative Metabolic Pathways
The structural divergence between straight-chain and branched-chain acyl-CoAs necessitates different catabolic machinery. SCFAs are primarily metabolized in the mitochondria, whereas BCFAs often require initial processing in peroxisomes.
Straight-Chain Acyl-CoA Metabolism: Long-chain SCFAs are transported into the mitochondrial matrix via the carnitine shuttle. Inside the mitochondria, they undergo a cyclic four-step process of β-oxidation, which sequentially shortens the carbon chain by two carbons, releasing acetyl-CoA, FADH₂, and NADH in each cycle. The acetyl-CoA then enters the citric acid cycle for complete oxidation and ATP production.
This compound Metabolism: The metabolism of BCFAs is more complex. The position of the methyl group is a key determinant of the metabolic pathway. For this compound, β-oxidation can proceed from the carboxyl end, releasing three molecules of acetyl-CoA. This process is halted when the methyl branch is encountered. The resulting branched-chain intermediate likely requires processing by a different set of enzymes. Studies on other methyl-branched fatty acids indicate that peroxisomes play a crucial role in their oxidation. The final products of BCFA oxidation can include both acetyl-CoA and propionyl-CoA, the latter of which is anaplerotic, feeding into the citric acid cycle via succinyl-CoA.
Confirming the Identity of 11-Methylheptadecanoyl-CoA with High-Resolution Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry with other analytical techniques for the definitive identification of 11-Methylheptadecanoyl-CoA. The superior specificity and sensitivity of high-resolution mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), make it the gold standard for the structural elucidation of complex lipids like branched-chain fatty acyl-CoAs. This document outlines the theoretical and practical aspects of this methodology, supported by predicted experimental data and detailed protocols.
High-Resolution Mass Spectrometry vs. Alternative Methods
The identification of a specific acyl-CoA, such as this compound, requires a technique that can provide both precise mass measurement and structural information. While several methods exist for the analysis of fatty acids, their applicability to intact acyl-CoA molecules varies significantly.
| Method | Principle | Advantages for this compound Identification | Disadvantages for this compound Identification |
| High-Resolution LC-MS/MS | Chromatographic separation followed by high-resolution mass analysis of the intact molecule and its fragments. | - High Specificity: Accurate mass measurement of the precursor ion and characteristic fragment ions provides high confidence in identification. - Structural Information: MS/MS fragmentation patterns reveal the acyl group and the CoA moiety. - High Sensitivity: Capable of detecting and identifying low-abundance species in complex biological matrices. | - Matrix Effects: Ion suppression or enhancement can affect quantification. - Limited Standards: Commercial standards for many acyl-CoAs, including this compound, are often unavailable. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | - Excellent Chromatographic Resolution: Can separate different fatty acid isomers. | - Not Suitable for Intact Acyl-CoAs: Acyl-CoAs are large, non-volatile molecules and require derivatization (hydrolysis and esterification of the fatty acid), leading to the loss of information about the intact molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | - Unambiguous Structure Elucidation: Can provide complete structural information without the need for a reference standard. | - Low Sensitivity: Requires significantly larger amounts of purified sample compared to mass spectrometry. - Complex Spectra: Can be challenging to interpret for large molecules in complex mixtures. |
High-Resolution Mass Spectrometry Data for this compound
The definitive identification of this compound by high-resolution mass spectrometry relies on the accurate mass measurement of its precursor ion and the characteristic fragmentation pattern observed in tandem mass spectrometry (MS/MS).
Predicted High-Resolution Mass Spectrometry Data
| Parameter | Predicted Value for [M+H]⁺ | Notes |
| Chemical Formula | C₃₉H₇₀N₇O₁₇P₃S | |
| Monoisotopic Mass | 1033.3797 | Calculated for the most abundant isotopes. |
| Precursor Ion m/z | 1034.3870 | [M+H]⁺ |
| Characteristic Fragment 1 m/z | 527.4000 | [M+H - 507]⁺: Corresponds to the acyl portion after the characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety. |
| Characteristic Fragment 2 m/z | 428.0371 | [C₁₀H₁₅N₅O₁₀P₂]⁺: Represents the 3'-phosphoadenosine 5'-diphosphate fragment. |
Experimental Protocol: Identification of this compound by LC-MS/MS
This protocol describes a general procedure for the extraction and analysis of long-chain acyl-CoAs from biological samples.
1. Sample Preparation (Solid Phase Extraction)
-
Homogenization: Homogenize the tissue or cell sample in a suitable buffer.
-
Extraction: Add an organic solvent (e.g., acetonitrile/isopropanol/water) to precipitate proteins and extract lipids and acyl-CoAs.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) and then equilibrate with an appropriate buffer.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with an ion-pairing agent).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent suitable for LC-MS analysis.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile/Methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation of different acyl-CoA species.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40-50 °C.
3. High-Resolution Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Full Scan (MS1): Acquire data in a mass range that includes the predicted m/z of this compound (e.g., m/z 800-1200) with a resolution of >70,000.
-
Tandem MS (MS/MS):
-
Select the precursor ion corresponding to [M+H]⁺ of this compound (m/z 1034.3870) for fragmentation.
-
Use an appropriate collision energy (e.g., Higher-energy Collisional Dissociation - HCD).
-
Acquire the fragment ion spectrum with high resolution to accurately identify the characteristic fragments (m/z 527.4000 and 428.0371).
-
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the underlying principles of identification, the following diagrams illustrate the workflow and the characteristic fragmentation of acyl-CoAs.
Evaluating Enzyme Specificity for 11-Methylheptadecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key enzyme classes with the potential to metabolize 11-Methylheptadecanoyl-CoA, a methyl-branched long-chain fatty acyl-CoA. Understanding the substrate specificity of these enzymes is crucial for elucidating metabolic pathways, identifying potential drug targets, and developing novel therapeutics. This document summarizes available kinetic data for enzymes acting on structurally similar substrates, details relevant experimental protocols for determining enzyme specificity, and provides visualizations to clarify experimental workflows and metabolic relationships.
Potential Enzyme Candidates and Comparative Specificity
Table 1: Comparative Kinetic Data of Potential Enzymes for this compound and Alternative Substrates
| Enzyme Class | Specific Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Acyl-CoA Dehydrogenase | Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) | (S)-2-Methylbutyryl-CoA | - | - | High Activity | [1] |
| Other 2-methyl branched-chain acyl-CoAs | - | - | Significant Activity | [1] | ||
| Short straight-chain acyl-CoAs | - | - | Significant Activity | [1] | ||
| Carnitine Acetyltransferase | Human Carnitine Acetyltransferase (CrAT) | Acetyl-CoA (C2) | - | - | High Activity | [2] |
| Butyryl-CoA (C4) | - | - | High Activity | [2] | ||
| Hexanoyl-CoA (C6) | - | - | High Activity | [2] | ||
| Octanoyl-CoA (C8) | - | - | High Activity | [2] | ||
| Decanoyl-CoA (C10) | - | - | Moderate Activity | [2] | ||
| Isovaleryl-CoA (branched C5) | - | - | Active | [2] | ||
| 2-Methylbutyryl-CoA (branched C5) | - | - | Active | [2] | ||
| Fatty Acid Synthase | Metazoan Fatty Acid Synthase (mFAS) | Acetyl-CoA (starter) | - | - | - | [3][4] |
| Malonyl-CoA (extender) | - | - | High Turnover | [3][4] | ||
| Methylmalonyl-CoA (branched extender) | - | - | Lower Turnover | [3][4] |
Note: Specific kinetic parameters (Km, kcat) for ACADSB and CrAT with branched-chain substrates were not explicitly provided in the cited literature but relative activities were described. Further targeted experiments are required to determine these values for this compound.
Experimental Protocols
To definitively determine the specificity of candidate enzymes for this compound, a series of well-established biochemical assays can be employed.
Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase (ACAD) Activity
This continuous assay measures the reduction of a dye, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate by the ACAD enzyme and electron transfer flavoprotein (ETF).
Materials:
-
Purified ACAD enzyme (e.g., recombinant human ACADSB)
-
Purified Electron Transfer Flavoprotein (ETF)
-
This compound (substrate)
-
Alternative substrates (e.g., Octanoyl-CoA, Palmitoyl-CoA)
-
DCPIP (2,6-dichlorophenolindophenol)
-
Phenazine methosulfate (PMS)
-
Tricine buffer (pH 7.8)
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture containing Tricine buffer, DCPIP, and ETF.
-
Add the purified ACAD enzyme to the reaction mixture.
-
Initiate the reaction by adding the acyl-CoA substrate (this compound or an alternative substrate) at various concentrations.
-
Immediately monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance curve.
-
Plot v0 against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known.
Protocol 2: Coupled Spectrophotometric Assay for Acyl-CoA Synthetase Activity
This assay is suitable for determining the activity of enzymes that synthesize this compound from 11-methylheptadecanoic acid. The production of AMP during the synthetase reaction is coupled to the oxidation of NADH through the activities of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.
Materials:
-
Purified Acyl-CoA Synthetase
-
11-methylheptadecanoic acid (substrate)
-
Alternative fatty acid substrates
-
Coenzyme A (CoA)
-
ATP
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Myokinase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
HEPES buffer (pH 7.5) containing MgCl2 and KCl
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, CoA, ATP, NADH, PEP, and the coupling enzymes.
-
Add the purified Acyl-CoA Synthetase to the mixture.
-
Initiate the reaction by adding the fatty acid substrate at various concentrations.
-
Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.
-
Calculate the initial reaction velocity and determine kinetic parameters as described in Protocol 1.
Protocol 3: LC-MS/MS-Based Quantification of Acyl-CoA Thioesters
This highly sensitive and specific method is used to directly measure the formation of the acyl-CoA product.
Materials:
-
Enzyme reaction components (as in Protocol 1 or 2, without the coupling system)
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Quenching solution (e.g., cold acetonitrile)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Perform the enzyme reaction for a fixed period.
-
Stop the reaction by adding a quenching solution containing the internal standard.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by LC-MS/MS.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and fragment ions of this compound and the internal standard.
-
Generate a standard curve to determine the absolute concentration of the product formed.
-
Calculate reaction velocities at different substrate concentrations to determine kinetic parameters.
Visualizing Experimental and Logical Frameworks
To aid in the conceptualization of the experimental design and the logic of comparison, the following diagrams are provided.
References
- 1. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 11-Methylheptadecanoyl-CoA and its Free Fatty Acid Counterpart
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fatty Acid Activation
Free fatty acids (FFAs) are not typically metabolized directly in their free form for processes such as beta-oxidation or incorporation into complex lipids. They must first be "activated" by conversion to their corresponding acyl-CoA thioesters. This activation is a critical regulatory step, channeling the fatty acid towards specific metabolic fates.
Data Presentation: A Comparative Overview
The following table summarizes the key distinctions between 11-methylheptadecanoic acid and 11-Methylheptadecanoyl-CoA based on general principles of lipid metabolism.
| Feature | 11-Methylheptadecanoic Acid (Free Fatty Acid) | This compound (Acyl-CoA Ester) |
| Primary Role | Signaling molecule, precursor for activation | Activated intermediate for metabolic pathways |
| Cellular Transport | Requires protein-mediated transport across the plasma membrane | Primarily intracellular; transport across mitochondrial membrane requires carnitine shuttle |
| Metabolic Activity | Metabolically inert until activated | Metabolically active substrate for enzymes |
| Key Metabolic Fates | Activation to this compound | Beta-oxidation (potentially inhibited by methyl group), incorporation into complex lipids (e.g., triglycerides, phospholipids), protein acylation |
| Signaling Potential | Can modulate ion channels, G-protein coupled receptors, and nuclear receptors.[1][2] | Can allosterically regulate enzymes and act as a ligand for some nuclear receptors. |
| Intracellular Location | Cytosol, can associate with membranes | Cytosol, mitochondrial matrix, peroxisomes |
Inferred Biological Effects and Signaling Pathways
The introduction of a methyl group at the 11th position of heptadecanoic acid creates a branched-chain fatty acid. Such modifications are known to alter the physical properties of lipids and can influence their metabolic processing.
11-Methylheptadecanoic Acid (Free Fatty Acid):
As a free fatty acid, 11-methylheptadecanoic acid is expected to participate in cellular signaling. Fatty acids can act as second messengers, modulating the activity of various proteins.[1] The methyl branch may influence its binding affinity for fatty acid-binding proteins and receptors. Odd-chain and branched-chain fatty acids have been shown to have unique biological effects, including influencing cell proliferation and apoptosis.[3]
This compound:
Once activated to its CoA ester, the metabolic fate of this compound is determined by its subcellular location and the enzymes it encounters. The methyl group's position is critical. Beta-oxidation proceeds by the sequential removal of two-carbon units. A methyl group at an odd-numbered carbon can sterically hinder the enzymes of beta-oxidation. This is a known strategy used in designing metabolic tracers for PET imaging, where inhibited oxidation leads to tissue retention.
The presence of this compound in the cytosol would make it available for incorporation into complex lipids, potentially altering membrane fluidity due to the branched-chain structure.[4][5] It could also serve as a substrate for protein acylation, a post-translational modification that can alter protein function and localization.
Signaling Pathway Diagrams
The following diagrams illustrate the general pathways of fatty acid uptake and activation, and the divergent roles of the free fatty acid and its CoA ester in cellular signaling.
Caption: Cellular uptake and activation of 11-methylheptadecanoic acid.
References
- 1. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quantitative comparison of 11-Methylheptadecanoyl-CoA in healthy vs. diseased tissue.
For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific metabolites in disease pathogenesis is paramount. This guide provides a comparative overview of quantitative findings related to branched-chain fatty acyl-CoAs (BCFA-CoAs), with a focus on their differential levels in healthy versus diseased tissues. While specific quantitative data for 11-Methylheptadecanoyl-CoA remains scarce in publicly available literature, the broader class of BCFA-CoAs, to which it belongs, has been implicated in several pathological conditions, most notably nonalcoholic fatty liver disease (NAFLD).
This comparison guide synthesizes available data on BCFA concentrations, outlines the sophisticated methodologies employed for their quantification, and illustrates the key metabolic pathways involved. This information serves as a critical resource for researchers investigating the therapeutic potential of targeting fatty acid metabolism.
Quantitative Comparison of Branched-Chain Fatty Acids in Healthy vs. Diseased Tissue
Recent metabolomic studies have revealed significant alterations in the levels of branched-chain fatty acids (BCFAs) in diseased tissues compared to healthy controls. A key example is the accumulation of BCFAs in the liver of patients with NAFLD. The following table summarizes findings from a case-control study that quantified hepatic BCFAs in patients with and without NAFLD.
| Branched-Chain Fatty Acid Type | Healthy Liver Tissue (Control) | Nonalcoholic Fatty Liver (NAFL) | Nonalcoholic Steatohepatitis (NASH) | Fold Change (Diseased vs. Healthy) |
| Total BCFAs | Baseline | Significantly Increased | Significantly Increased | > 1 |
| Trimethyl BCFAs | Baseline | Increased | Increased | > 1 |
| iso-BCFAs | Baseline | Increased | Increased | > 1 |
| anteiso-BCFAs | Baseline | Increased | Increased | > 1 |
Note: This table is a qualitative summary of findings indicating a significant increase in various BCFA species in NAFLD. Specific concentrations were not provided in the source material.
These findings suggest a potential role for altered BCFA metabolism in the pathogenesis of NAFLD. The increased hepatic levels of BCFAs were also correlated with the histopathological diagnosis of the disease[1]. The upregulation of genes involved in the endogenous synthesis of BCFAs, such as BCAT1, BCAT2, and BCKDHA, was also observed in the liver of patients with NAFLD, providing a potential mechanistic explanation for the observed increase in BCFA levels[1].
Experimental Protocols
The quantification of fatty acyl-CoAs, including branched-chain species like this compound, requires highly sensitive and specific analytical techniques. A widely used method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of total fatty acid profiles, including BCFAs, in biological samples.
1. Sample Preparation (Liver Tissue):
- Homogenize liver biopsy samples.
- Extract total lipids using a chloroform/methanol solvent system.
- Saponify the lipid extract using a methanolic sodium hydroxide (B78521) solution to release free fatty acids.
- Methylate the free fatty acids to produce fatty acid methyl esters (FAMEs) using boron trifluoride-methanol.
2. GC-MS Analysis:
- Inject the FAMEs into a gas chromatograph equipped with a capillary column suitable for fatty acid separation.
- Use a temperature gradient to separate the different FAMEs based on their boiling points and polarity.
- Detect the eluting FAMEs using a mass spectrometer operating in electron ionization (EI) mode.
- Identify individual BCFAs based on their retention times and mass fragmentation patterns compared to known standards.
- Quantify the BCFAs by comparing their peak areas to those of internal standards.
Protocol: Quantification of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct quantification of acyl-CoA species.
1. Sample Preparation (Tissue or Cells):
- Homogenize tissue or lyse cells in a suitable extraction buffer containing internal standards (e.g., deuterated acyl-CoA species).
- Perform solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.
- Elute the acyl-CoAs from the SPE cartridge and evaporate the solvent.
- Reconstitute the sample in a solvent compatible with the LC-MS/MS system.
2. LC-MS/MS Analysis:
- Inject the sample onto a reverse-phase or HILIC liquid chromatography column to separate the different acyl-CoA species.
- Use a gradient elution with appropriate mobile phases.
- Detect the eluting acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Define specific precursor-to-product ion transitions for each targeted acyl-CoA, including this compound, to ensure high selectivity and sensitivity.
- Quantify the acyl-CoAs based on the area of their respective peaks relative to the internal standards.
Visualizing the Metabolic Context
To understand the significance of altered this compound levels, it is crucial to visualize its position within the broader metabolic network. The following diagrams illustrate the general pathway of branched-chain amino acid catabolism, which leads to the formation of branched-chain fatty acyl-CoAs, and a typical experimental workflow for their analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of 11-Methylheptadecanoyl-CoA: A Procedural Guide
Hazard and Safety Summary
Based on data from similar chemical compounds, 11-Methylheptadecanoyl-CoA should be handled with care, assuming it may present hazards common to other fatty acid derivatives. The primary concerns include potential skin and eye irritation.[1] All laboratory personnel must adhere to standard safety protocols, including the use of appropriate personal protective equipment (PPE).
Table 1: Hazard and Personal Protective Equipment Summary
| Hazard Category | Recommended Personal Protective Equipment (PPE) | Precautionary Statements |
| Skin Irritation | Chemical-resistant gloves (e.g., nitrile) | Wash hands thoroughly after handling.[1] Take off contaminated clothing and wash it before reuse.[1] |
| Eye Irritation | Safety glasses with side shields or goggles | Wear eye protection.[1] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| General Handling | Laboratory coat | Do not eat, drink, or smoke when using this product. |
Step-by-Step Disposal Protocol
The disposal of this compound, like other laboratory chemicals, must be conducted in accordance with institutional and local regulations. The following protocol provides a general workflow for its safe disposal.
1. Initial Assessment and Segregation:
-
Evaluate the Waste Stream: Determine if the this compound waste is in a solid or liquid form and if it is mixed with other solvents or hazardous materials.
-
Segregate Waste: Do not mix this compound waste with incompatible materials. It should be collected in a designated, properly labeled waste container.
2. Waste Collection and Storage:
-
Container Selection: Use a chemically resistant, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.[2]
3. Final Disposal:
-
Consult Institutional Guidelines: Before final disposal, consult your institution's Environmental Health and Safety (EHS) office for specific procedures.
-
Approved Waste Disposal: Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste management company.[3] Do not discharge into drains or the environment.[3][4]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. This diagram illustrates the decision-making process from initial handling to final disposal.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and, if available, the manufacturer's Safety Data Sheet. The absence of a specific SDS for this compound necessitates a cautious approach based on the properties of similar compounds. Your institutional Environmental Health and Safety office is the primary resource for guidance on chemical waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
